6-Fluoropyridine-3,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOINDABWBSPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483653 | |
| Record name | 3,4-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-24-5 | |
| Record name | 6-Fluoro-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoropyridine-3,4-diamine CAS number 60186-24-5
An In-depth Technical Guide on 6-Fluoropyridine-3,4-diamine (CAS: 60186-24-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a fluorine atom and two adjacent amino groups on a pyridine core, offers multiple reaction sites for chemical modification. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[1][2][3][4] The vicinal diamine functionality is a key precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are prevalent in many biologically active compounds.[5] This guide provides a comprehensive overview of the known properties, potential synthesis protocols, reactivity, and applications of this compound.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. Data is compiled from publicly available chemical databases.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 60186-24-5 | [6][7][8] |
| Molecular Formula | C₅H₆FN₃ | [6][7][8] |
| Molecular Weight | 127.12 g/mol | [6][7][8] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3,4-Diamino-6-fluoropyridine, 6-FLUORO-3,4-PYRIDINEDIAMINE |[6][8] |
Table 2: Computed Structural and Chemical Descriptors
| Descriptor | Value | Source |
|---|---|---|
| XLogP3 | -0.1 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 0 | [6] |
| Exact Mass | 127.05457537 Da | [6] |
| Monoisotopic Mass | 127.05457537 Da | [6] |
| Topological Polar Surface Area | 64.9 Ų | [6] |
| Heavy Atom Count | 9 | [6] |
| InChI | InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,(H2,7,8) | [6] |
| InChIKey | WAOINDABWBSPMY-UHFFFAOYSA-N |[6] |
Synthesis and Experimental Protocols
3.1 Plausible Synthesis Pathway
The logical precursor for this synthesis is 2-fluoro-5-nitro-4-aminopyridine or a related isomer. The final key step is the selective reduction of the nitro group to an amine.
Caption: Plausible two-step synthesis of this compound.
3.2 Detailed Experimental Protocol (Hypothetical)
This protocol is based on established chemical transformations for analogous compounds.[9] Researchers should perform small-scale trials to optimize conditions.
Step 1: Nitration of a Precursor (Example)
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add the starting aminopyridine precursor to a mixture of concentrated sulfuric acid and nitric acid.
-
Reaction Execution: Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-amino product.
-
Purification: Filter the crude product, wash with cold water, and dry under a vacuum. Recrystallization from a suitable solvent like ethanol may be required.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Suspend the synthesized nitro-amino pyridine intermediate in a solvent such as ethanol or acetic acid.
-
Reaction Execution: Add a reducing agent. Common methods include using iron powder in the presence of an acid like HCl, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Heat the reaction mixture to reflux for several hours.
-
Workup: After the reaction is complete, filter the mixture while hot to remove the catalyst or iron salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and wash with a basic solution to remove any remaining acid. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and evaporate the solvent. The final product, this compound, can be further purified by column chromatography or recrystallization.
Caption: General experimental workflow for synthesis and purification.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its two key functional groups: the vicinal diamines and the fluorine atom alpha to the ring nitrogen.
4.1 Reactivity of the Diamine Group The adjacent 3,4-diamine functionality is a powerful tool for constructing fused heterocyclic rings. It can react with a variety of dicarbonyl compounds or their equivalents to form five-membered rings, most notably imidazopyridines. This is a crucial transformation for building complex scaffolds in drug discovery.
4.2 Reactivity of the Fluorine Atom The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride ion by various nucleophiles (e.g., amines, alcohols, thiols), providing a direct route to introduce further diversity into the molecule. The SNAr reactions of fluoropyridines are noted to be significantly faster than those of their chloro- or bromo-analogs.[10][11]
Caption: Key reaction pathways for this compound.
4.3 Applications in Drug Development This compound is primarily used as an intermediate or building block.[8] The fluoropyridine motif is present in numerous FDA-approved drugs, where it enhances pharmacological properties.[1][4] Similarly, diaminopyridine structures are precursors to a range of therapeutics, including some antineoplastic agents that act as dihydrofolate reductase inhibitors.[12] Therefore, this compound is a high-value starting material for creating libraries of novel compounds for screening against various biological targets.
Spectral Data (Predicted)
While specific spectral data for this compound is not available in the cited literature, a prediction of the key signals can be made based on its structure and data from analogous compounds.[13][14][15]
Table 3: Predicted NMR and IR Spectral Features
| Spectroscopy | Predicted Features |
|---|---|
| ¹H NMR | - Two distinct signals in the aromatic region (6.0-8.0 ppm) for the two pyridine ring protons. - Two broad signals for the two different amine (-NH₂) groups, which are exchangeable with D₂O. |
| ¹³C NMR | - Five distinct signals for the carbon atoms of the pyridine ring. Chemical shifts will be influenced by the fluorine and nitrogen substituents. |
| ¹⁹F NMR | - A single signal characteristic of a fluorine atom attached to a pyridine ring. |
| IR | - N-H stretching bands for the primary amines (approx. 3300-3500 cm⁻¹). - C=C and C=N stretching bands for the aromatic ring (approx. 1500-1650 cm⁻¹). - A C-F stretching band (approx. 1000-1250 cm⁻¹). |
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. However, based on its structure as a fluorinated aromatic amine, the following general precautions are mandatory.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation develops.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Conclusion
This compound (CAS: 60186-24-5) is a strategically important chemical intermediate for the synthesis of complex heterocyclic compounds. Its combination of a reactive fluorine atom and a vicinal diamine moiety provides chemists with a versatile platform for generating novel molecular architectures, particularly for applications in pharmaceutical research and drug discovery. Adherence to strict safety protocols is essential when handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C5H6FN3 | CID 12275776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Pyridinediamine,6-fluoro-(9CI) | 60186-24-5 [chemicalbook.com]
- 8. This compound - CAS:60186-24-5 - Sunway Pharm Ltd [3wpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 15. 3-フルオロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. multimedia.3m.com [multimedia.3m.com]
- 19. detax.com [detax.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoropyridine-3,4-diamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target engagement. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆FN₃ | PubChem |
| Molecular Weight | 127.12 g/mol | PubChem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (most basic) | Not available (predicted acidic: ~15, predicted basic: ~5-6) | - |
| logP (XLogP3) | -0.1 | PubChem[1] |
| Solubility | Soluble in polar solvents (qualitative) | General knowledge based on structure |
| Polar Surface Area | 64.9 Ų | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Procedure:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.
-
A slow heating rate (1-2 °C per minute) is crucial for an accurate determination.
Boiling Point Determination (Microscale Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Procedure:
-
A small amount of liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The assembly is heated in a controlled manner.
-
As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
The boiling point is the temperature at which, upon slight cooling, the liquid is drawn up into the capillary tube.
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.
Procedure:
-
A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa is determined from the pH at the half-equivalence point.
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.
-
The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solution is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
logP Determination (Reverse-Phase HPLC)
Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. Reverse-phase HPLC can be used to estimate logP based on the compound's retention time.
Procedure:
-
A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18).
-
The retention times of the standards are recorded.
-
A solution of this compound is then injected under the same chromatographic conditions.
-
The retention time of the compound is measured.
-
The logP of this compound is then interpolated from the calibration curve.
Biological Context and Potential Applications
Fluorinated pyridines are a prominent class of heterocycles in medicinal chemistry, often incorporated into drug candidates to enhance their metabolic stability and binding affinity. The diaminopyrimidine scaffold is a well-established pharmacophore in many kinase inhibitors, where the amino groups form key hydrogen bond interactions with the hinge region of the kinase active site.
Given its structural features, this compound is a valuable building block for the synthesis of novel kinase inhibitors. The fluorine atom can modulate the pKa of the pyridine nitrogen and adjacent amino groups, potentially fine-tuning the binding interactions with the target kinase. Furthermore, the C-F bond is highly stable, which can block metabolically labile positions and improve the pharmacokinetic profile of a drug candidate.
Visualizations
References
6-Fluoropyridine-3,4-diamine molecular weight and formula
An In-depth Technical Guide on 6-Fluoropyridine-3,4-diamine
This guide provides essential physicochemical data for this compound, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C5H6FN3[1] |
| Molecular Weight | 127.12 g/mol [2] |
| CAS Number | 60186-24-5[1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are proprietary and specific to individual manufacturing processes. However, a general synthetic approach often involves the reduction of a corresponding dinitro or nitroamino precursor. Purification is typically achieved through recrystallization or column chromatography, with analytical validation using techniques such as NMR, HPLC, and mass spectrometry to confirm identity and purity.
Compound Data Relationship
The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The molecular formula represents the elemental composition of the molecule, from which the molecular weight is calculated.
References
Navigating the Spectral Landscape: A Technical Guide to ¹H and ¹⁹F NMR of 6-Fluoropyridine-3,4-diamine
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 6-Fluoropyridine-3,4-diamine, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of spectral characteristics, experimental protocols, and data interpretation.
Introduction
This compound is a substituted pyridine derivative whose structural elucidation is paramount for its application. NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in solution.[1] This guide focuses on the two most relevant nuclei for this compound: ¹H (proton) and ¹⁹F (fluorine). The ¹⁹F nucleus is particularly advantageous for NMR due to its 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and a wide chemical shift range, which provides excellent signal dispersion and reduces spectral overlap.[2][3]
Predicted NMR Spectral Data
Due to the absence of a publicly available, experimentally verified spectrum for this compound, the following data is predicted based on the analysis of similar fluorinated pyridine derivatives and established NMR principles. The predicted data serves as a robust guideline for researchers acquiring and interpreting spectra for this molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The amino groups (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.20 - 7.50 | Doublet (d) | ³J(H2-F6) ≈ 8-10 Hz |
| H-5 | 6.50 - 6.80 | Doublet (d) | ⁴J(H5-F6) ≈ 2-4 Hz |
| -NH₂ (C3) | 4.00 - 5.50 | Broad Singlet (br s) | - |
| -NH₂ (C4) | 4.00 - 5.50 | Broad Singlet (br s) | - |
Note: Predictions are based on typical values for fluorinated aminopyridines in a common deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is anticipated to display a single signal, as there is only one fluorine atom in the molecule. This signal will be split by the neighboring protons.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-6 | -70 to -100 | Doublet of Doublets (dd) | ³J(F6-H2) ≈ 8-10 Hz, ⁴J(F6-H5) ≈ 2-4 Hz |
Note: ¹⁹F chemical shifts are referenced to CFCl₃ (0 ppm). The wide range is due to the high sensitivity of ¹⁹F to its electronic environment.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for acquiring ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts.[4]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer can be calibrated against a known secondary standard.
-
Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer.
3.2.1. ¹H NMR Acquisition
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (nt): 16 to 64, depending on the sample concentration.
-
Spectral Width (sw): Approximately 16 ppm, centered around 5-6 ppm.
-
Acquisition Time (aq): At least 2 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
3.2.2. ¹⁹F NMR Acquisition
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling ('zgfl' or similar). To observe H-F couplings, a non-decoupled spectrum should also be acquired.
-
Number of Scans (nt): 64 to 256, as ¹⁹F sensitivity can be lower than ¹H in some instruments.
-
Spectral Width (sw): A wide spectral width of ~200 ppm is initially recommended to locate the signal, which can then be narrowed. The center of the spectrum (tof) can be initially set to around -100 ppm.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3-0.5 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the different nuclei.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure and atom numbering scheme.
NMR Analysis Workflow
Caption: General workflow for NMR analysis.
Predicted Spin-Spin Coupling Network
References
Structure and characterization of 6-Fluoropyridine-3,4-diamine
An In-depth Technical Guide to the Structure and Characterization of 6-Fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of resulting molecules, including basicity, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.[1][2] Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting their importance in pharmacology.[3] This document provides a comprehensive overview of the known structural and chemical properties of this compound, alongside detailed, representative experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
This compound, with the CAS number 60186-24-5, is a substituted pyridine.[4][5] Its structure consists of a pyridine ring functionalized with a fluorine atom at the 6-position and two amino groups at the 3 and 4-positions.
Core Structural and Physical Data
The fundamental properties of this compound are summarized in the table below, based on available chemical databases.[4][5]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 3,4-Diamino-6-fluoropyridine | [4] |
| CAS Number | 60186-24-5 | [4][5] |
| Molecular Formula | C₅H₆FN₃ | [4][5] |
| Molecular Weight | 127.12 g/mol | [4][5] |
| Canonical SMILES | C1=C(C(=C(N=C1F)N)N) | [4] |
| InChI Key | OQRXBXNATIHDQO-UHFFFAOYSA-N | [6] |
| XLogP3 (Computed) | -0.1 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Polar Surface Area | 64.9 Ų | [4] |
Synthesis and Characterization Workflow
The general workflow for obtaining and validating the structure of this compound involves synthesis, purification, and subsequent characterization by various analytical techniques.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
While specific published protocols for this compound are scarce, the following sections detail representative methodologies based on established procedures for analogous fluorinated pyridines.
Synthesis Protocol: Reduction of a Dinitro Precursor
A common route to aromatic diamines is the reduction of the corresponding dinitro compound. This hypothetical protocol is based on standard reduction procedures.
-
Precursor Synthesis : Synthesize 2-fluoro-4,5-dinitropyridine from commercially available starting materials via nitration reactions.
-
Apparatus Setup : To a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add the 2-fluoro-4,5-dinitropyridine (1.0 eq).
-
Solvent Addition : Add a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition : Add a catalyst, typically 10% Palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).
-
Reduction : Fit the flask with a hydrogen balloon and stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.
Characterization Protocols
NMR spectroscopy is essential for confirming the chemical structure. Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The aromatic signals will exhibit splitting patterns (coupling) influenced by the adjacent fluorine atom and other protons.
-
¹³C NMR : The carbon NMR spectrum will show five signals for the pyridine ring carbons. The carbon atoms bonded to or near the fluorine atom will appear as doublets due to C-F coupling.[8]
-
¹⁹F NMR : The fluorine NMR spectrum provides direct evidence of the fluorine atom. It is expected to show a single resonance, likely a multiplet, due to coupling with the adjacent aromatic protons.[8]
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Method : Electrospray ionization (ESI) is a common technique for this type of molecule.[8]
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.
-
Analysis : The analysis in positive ion mode should detect the protonated molecule [M+H]⁺. The measured mass should be compared to the calculated exact mass of C₅H₇FN₃⁺ to confirm the molecular formula.[8]
IR spectroscopy helps identify the functional groups present in the molecule.
-
Sample Preparation : The sample can be analyzed as a thin film on KBr pellets.[9]
-
Analysis : The spectrum should exhibit characteristic absorption bands. Expected peaks include N-H stretching vibrations for the amine groups (typically in the 3200-3500 cm⁻¹ region), C=C and C=N stretching for the aromatic ring (around 1400-1600 cm⁻¹), and a C-F stretching band (typically in the 1000-1300 cm⁻¹ region).
Spectroscopic and Physical Characterization Data
While experimentally derived data for this compound is not widely published, the following table summarizes expected values and characteristics based on its structure and data from analogous compounds.
| Analysis Type | Expected Observations |
| ¹H NMR | Two distinct aromatic proton signals and two broad singlets for the -NH₂ groups. Aromatic signals will show coupling to the ¹⁹F atom. |
| ¹³C NMR | Five aromatic carbon signals. The C-F bond will result in a large coupling constant (¹JCF) for C6. Smaller couplings (²JCF, ³JCF) are expected for C5 and C2/C4.[8][10] |
| ¹⁹F NMR | A single resonance, with splitting due to coupling with H5.[8] |
| HRMS (ESI) | Calculated exact mass for [C₅H₆FN₃+H]⁺ is 128.0624. The experimental value should be within ±5 ppm. |
| IR Spectroscopy | N-H stretches (~3200-3500 cm⁻¹), C=N/C=C stretches (~1400-1600 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹).[11] |
| Melting Point | Expected to be a solid at room temperature. Specific value not available in surveyed literature.[5] |
| Appearance | Typically a crystalline solid or powder. |
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom can enhance biological activity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[2]
This compound is a valuable intermediate for synthesizing more complex molecules. The two adjacent amino groups provide a reactive handle for constructing fused heterocyclic systems, such as imidazopyridines or quinoxalines, which are common cores in pharmacologically active compounds.
Caption: Logical relationship showing the utility of this compound in drug discovery.
The ortho-diamine functionality allows for cyclization reactions with various electrophiles (e.g., dicarbonyls, carboxylic acids) to build diverse molecular libraries for screening against biological targets like protein kinases, which are often implicated in diseases such as cancer and Alzheimer's disease.[12]
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H6FN3 | CID 12275776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:60186-24-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 11. Pyridine [webbook.nist.gov]
- 12. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 6-Fluoropyridine-3,4-diamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoropyridine-3,4-diamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural features, including the pyridine ring, amino groups, and a fluorine atom, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore essential for optimizing synthetic methodologies and ensuring the efficient development of new chemical entities.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a qualitative solubility assessment based on the expected behavior of similar chemical structures. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, enabling researchers to generate accurate data for their specific applications.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 60186-24-5[1] |
| Molecular Formula | C5H6FN3[1] |
| Molecular Weight | 127.12 g/mol [1] |
| Appearance | Typically an off-white to yellow or brown powder/crystalline solid. |
| Melting Point | Not well-documented in publicly available sources. |
| Boiling Point | Not well-documented in publicly available sources. |
| pKa | The presence of two amino groups suggests basic character. |
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. However, based on the polarity imparted by the amino groups and the pyridine nitrogen, a qualitative solubility profile can be inferred. A related compound, (6-Fluoropyridin-3-yl)methanamine dihydrochloride, is described as being soluble in polar solvents. This suggests that this compound will exhibit similar behavior.
The following table summarizes the anticipated qualitative solubility of this compound in common organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Soluble | A highly polar aprotic solvent capable of forming strong hydrogen bonds with the amino groups. |
| N,N-Dimethylformamide (DMF) | High | Soluble | A polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. |
| Methanol | High | Soluble | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |
| Ethanol | High | Soluble | Similar to methanol, this polar protic solvent is expected to be a good solvent for this compound. |
| Acetonitrile | Medium | Moderately Soluble | A polar aprotic solvent with a moderate dielectric constant; solubility may be lower than in more polar solvents. |
| Tetrahydrofuran (THF) | Medium | Sparingly Soluble | A less polar ether-based solvent, likely to be a poorer solvent than alcohols or dipolar aprotic solvents. |
| Dichloromethane (DCM) | Medium | Sparingly Soluble | A solvent of moderate polarity; solubility is expected to be limited. |
| Toluene | Low | Insoluble | A non-polar aromatic hydrocarbon, unlikely to effectively solvate the polar diamine. |
| Hexane | Low | Insoluble | A non-polar aliphatic hydrocarbon, expected to be a very poor solvent for this polar compound. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, standardized experimental protocols should be followed. The following outlines a common and effective method.
Gravimetric Method (Shake-Flask)
This is a widely used and straightforward method for determining equilibrium solubility.
1. Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Quantification:
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final and initial mass of the vial.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
-
High-Performance Liquid Chromatography (HPLC) Method
For more accurate and high-throughput solubility determination, an HPLC-based method is recommended.
1. Materials and Equipment:
-
Same as the gravimetric method, plus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase solvents
2. Procedure:
-
Preparation of Saturated Solution and Filtration:
-
Follow the same procedure as the gravimetric method to prepare the saturated solution and filter it.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for experimental solubility determination.
Conclusion
References
6-Fluoropyridine-3,4-diamine: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoropyridine-3,4-diamine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a fluorine atom and two adjacent amino groups on a pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex heterocyclic compounds, most notably imidazo[4,5-b]pyridines. These resulting scaffolds are known to exhibit a broad spectrum of biological activities, positioning this compound as a critical starting material in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the generation of bioactive molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value |
| CAS Number | 60186-24-5 |
| Molecular Formula | C₅H₆FN₃ |
| Molecular Weight | 127.12 g/mol |
| Boiling Point | 380.6 ± 37.0 °C at 760 mmHg |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C(=C(N)N=C1)F)N |
| InChI | InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,7-8H2 |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, often involving the introduction of the fluorine atom and the amino groups onto the pyridine core. While specific proprietary methods exist, a general and illustrative synthetic approach is the Balz-Schiemann reaction starting from an appropriate aminopyridine precursor. This method involves diazotization of an amino group followed by fluorination.
A plausible synthetic pathway could involve the following key transformations:
-
Nitration of a suitable pyridine derivative to introduce nitro groups.
-
Selective reduction of one nitro group to an amino group.
-
Halogenation to introduce a precursor for the fluorine atom.
-
Nucleophilic aromatic substitution to introduce the fluorine atom.
-
Reduction of the remaining nitro group to yield the final diamine product.
Due to the activating effect of the amino groups, direct fluorination can also be a viable strategy under specific conditions.
Applications in Heterocyclic Synthesis: The Gateway to Imidazo[4,5-b]pyridines
The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. The adjacent amino groups provide a reactive moiety for cyclization reactions with various electrophiles.
A key transformation is the reaction with formic acid or its derivatives to yield 7-fluoro-3H-imidazo[4,5-b]pyridine. This reaction proceeds via a cyclocondensation mechanism.
Experimental Protocol: Synthesis of 7-fluoro-3H-imidazo[4,5-b]pyridine
The following protocol describes a general procedure for the synthesis of 7-fluoro-3H-imidazo[4,5-b]pyridine from this compound.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Carefully add an excess of formic acid to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
The following diagram illustrates the synthetic workflow for the preparation of 7-fluoro-3H-imidazo[4,5-b]pyridine.
The Advent of Fluorinated Pyridinediamines: A Technical Deep Dive into Their Discovery, Synthesis, and Therapeutic Potential
For Immediate Release
A comprehensive technical guide has been compiled, detailing the discovery, history, and development of fluorinated pyridinediamines, a promising class of compounds with significant therapeutic potential. This whitepaper, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of these molecules, from their conceptual origins to their synthesis and biological activity.
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing drug-like properties. In the context of pyridinediamines, this modification has led to the development of novel compounds with potentially improved efficacy and pharmacokinetic profiles. This guide traces the historical evolution of this chemical class, building upon the foundation of well-known pyridinediamines like minoxidil.
From Hypertension to Hair Growth: The Genesis of Pyridinediamines
The story of pyridinediamines in medicine is famously exemplified by minoxidil. Initially developed by the Upjohn company in the late 1950s as a potential treatment for ulcers, it was serendipitously discovered to be a potent vasodilator.[1] This led to its approval as an oral medication for severe hypertension under the trade name Loniten.[1] However, an unexpected side effect, hypertrichosis (excessive hair growth), was frequently observed in patients.[1] This observation pivoted the research focus, culminating in the development of a topical formulation of minoxidil, famously known as Rogaine®, for the treatment of androgenic alopecia.[1]
Minoxidil's mechanism of action as a potassium channel opener is central to its therapeutic effects.[2][3][4] Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[4][5] In the context of hair growth, this mechanism is thought to improve microcirculation around hair follicles, prolong the anagen (growth) phase of the hair cycle, and stimulate follicular proliferation and differentiation.[3][4][6]
The Emergence of Fluorinated Analogs: Seeking Enhanced Properties
The success of minoxidil spurred further research into analogous structures with potentially superior characteristics. The introduction of fluorine into the pyridinediamine scaffold represents a key advancement in this area. A notable example is the development of 5-fluorinated minoxidil analogues. A key patent in this area highlights that the 5-fluoro substitution on the pyrimidine ring was a challenging synthetic feat. This novel series of 5-fluorinated minoxidil analogues was found to be useful in treating cardiovascular disorders and alopecia.
Another significant development in the realm of fluorinated potassium channel openers is the discovery of flocalin, a fluorinated derivative of pinacidil. Pinacidil itself was developed from early research on pyridylthioureas and cyanoguanidines as antihypertensive agents.[7] Flocalin emerged from efforts to create new, potent, and potentially safer potassium channel openers.
Synthesis of Fluorinated Pyridinediamines: A Methodological Overview
The synthesis of fluorinated pyridinediamines involves multi-step chemical processes. A crucial starting material for many pyridinediamine derivatives is 2,4-diamino-6-chloropyrimidine. This intermediate can be synthesized from readily available precursors like guanidine hydrochloride and ethyl cyanoacetate.[8]
General Synthesis of 2,4-diamino-6-chloropyrimidine: A common route involves the condensation of guanidine with a cyanoacetate derivative to form a diaminohydroxypyrimidine, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[8][9][10]
Synthesis of Minoxidil and its Analogs: The synthesis of minoxidil typically involves the reaction of 2,4-diamino-6-chloropyrimidine-3-oxide with piperidine.[11][12][13][14] The N-oxide functionality is crucial for its biological activity.
Introduction of Fluorine: The introduction of a fluorine atom onto the pyridine or pyrimidine ring can be achieved through various fluorination techniques. One common method is the Sandmeyer-type reaction, where an amino group is converted to a diazonium salt and subsequently displaced by fluoride. A general protocol for copper-mediated fluoro-deamination has been developed for the fluorination of diverse aromatic substrates.[15]
Illustrative Synthesis of a Fluorinated Pyridinediamine (Conceptual): A potential synthetic route to a 5-fluorinated pyridinediamine could involve the synthesis of a 5-amino-pyridinediamine precursor, followed by a diazotization-fluorination sequence.
Quantitative Analysis of Biological Activity
The biological activity of fluorinated pyridinediamines is a key area of investigation. The data below summarizes the activity of flocalin, a fluorinated potassium channel opener.
| Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Flocalin | Voltage-gated Na⁺ channels (VGSC) | Whole-cell patch-clamp on neonatal rat cardiac myocytes | IC₅₀ = 17.4 µM | [16] |
| Flocalin | L-type voltage-gated Ca²⁺ channels (VGCC) | Whole-cell patch-clamp on neonatal rat cardiac myocytes | IC₅₀ = 24.1 µM | [16] |
| Flocalin | ATP-sensitive K⁺ channels (KATP) | EC₅₀ = 8 µM | [16] |
Experimental Protocols
Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide
This protocol is based on a described method for the synthesis of a key intermediate for minoxidil.[11]
-
Step 1: Preparation of 2,4-diamino-6-chloropyrimidine. 2,4-diamino-6-hydroxypyrimidine is reacted with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[8][9]
-
Step 2: N-Oxidation. 144.5 g of 2,4-diamino-6-chloropyrimidine is suspended in 2000 ml of ethanol.[11] The suspension is warmed to 35°C with stirring to dissolve most of the material.[11] The mixture is then cooled to 6°-8°C.[11]
-
Step 3: Addition of Oxidizing Agent. At 6°-8°C, 175 ml of 40% peracetic acid in glacial acetic acid is added dropwise over 40 minutes.[11] The mixture is stirred at this temperature for an additional 30 minutes.[11]
-
Step 4: Reaction and Isolation. The mixture is allowed to warm to room temperature and stirred for 3 hours.[11] 2000 ml of petroleum ether is added, and the mixture is stirred for 1 hour and then left to stand overnight.[11] The resulting precipitate, 2,4-diamino-6-chloro-pyrimidine-3-oxide, is filtered, washed with petroleum ether, and dried.[11] Recrystallization can be performed to obtain the analytically pure product with a melting point of 193°C.[11]
Signaling Pathways and Logical Relationships
The primary mechanism of action for minoxidil and its fluorinated analogs involves the opening of ATP-sensitive potassium channels (KATP). This leads to a cascade of downstream effects.
Caption: ATP-Sensitive K+ Channel Opening Pathway by Fluorinated Pyridinediamines.
The workflow for the discovery and development of these compounds follows a logical progression from initial synthesis to preclinical and clinical evaluation.
Caption: Drug Discovery Workflow for Fluorinated Pyridinediamines.
The exploration of fluorinated pyridinediamines represents a vibrant and evolving area of medicinal chemistry. The strategic introduction of fluorine offers a promising avenue for the development of new therapeutics with enhanced properties, building on the legacy of pioneering drugs like minoxidil. This technical guide provides a foundational understanding for researchers and developers poised to contribute to the next generation of these important compounds.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Minoxidil - Wikipedia [en.wikipedia.org]
- 3. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. generolon.com [generolon.com]
- 5. Minoxidil sulphate: origin, mechanism of action and applications_Chemicalbook [chemicalbook.com]
- 6. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 10. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 15. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Fluoropyridine-3,4-diamine Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic strategies for obtaining 6-Fluoropyridine-3,4-diamine, a valuable scaffold in medicinal chemistry. Due to the limited availability of direct synthetic procedures in published literature, this document outlines proposed synthetic pathways based on established methodologies for analogous fluorinated and aminated pyridine compounds. Detailed experimental protocols, data from related reactions, and workflow visualizations are presented to aid researchers in the design and execution of synthetic routes toward this target molecule and its derivatives.
Introduction
The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Pyridine and its derivatives are prevalent heterocyclic motifs in numerous approved drugs. The specific substitution pattern of this compound, featuring a fluorine atom and two vicinal amino groups, presents a unique chemical space for the development of novel therapeutic agents. The amino groups provide handles for a wide range of derivatization, enabling the exploration of structure-activity relationships (SAR).
This guide explores logical and scientifically sound synthetic approaches to this compound, leveraging known transformations such as electrophilic nitration, nucleophilic aromatic substitution, and rearrangement reactions.
Proposed Synthetic Pathways to this compound
Two primary retrosynthetic strategies are proposed, starting from commercially available or readily accessible precursors.
Strategy 1: Nitration of an N-Acyl-6-fluoropyridin-3-amine Intermediate
This multi-step approach focuses on the regioselective introduction of nitro groups onto a protected aminopyridine ring, followed by reduction. The acetamido group is a well-established directing group for electrophilic substitution on the pyridine ring.
Caption: Proposed synthesis of this compound via nitration.
Strategy 2: Hofmann or Curtius Rearrangement from a Carboxylic Acid Precursor
This strategy involves the conversion of a carboxylic acid or its corresponding amide into an amino group. This can be a powerful method for installing an amino group at a specific position.
Caption: Synthesis of this compound via rearrangement.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed syntheses, based on procedures reported for analogous compounds.
Strategy 1: Detailed Protocols
Step 1: Synthesis of N-(6-Fluoropyridin-3-yl)acetamide
-
Reaction: Acetylation of 6-Fluoropyridin-3-amine.
-
Procedure: To a solution of 6-fluoropyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq) and a base like triethylamine or pyridine (1.2 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of N-(6-Fluoro-4-nitropyridin-3-yl)acetamide
-
Reaction: Nitration of N-(6-Fluoropyridin-3-yl)acetamide.
-
Procedure: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add N-(6-fluoropyridin-3-yl)acetamide (1.0 eq). The reaction temperature should be carefully maintained between 0-10 °C. After the addition is complete, stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 6-Fluoro-4-nitropyridin-3-amine
-
Reaction: Hydrolysis of the acetamide.
-
Procedure: Suspend N-(6-fluoro-4-nitropyridin-3-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the solution with a base to precipitate the product. Filter the solid, wash with water, and dry to obtain 6-fluoro-4-nitropyridin-3-amine.
Step 4: Synthesis of 6-Fluoro-3,4-dinitropyridine (Alternative to Steps 2 & 3)
-
Reaction: Direct dinitration (less likely to be selective).
-
Procedure: While less selective, direct dinitration of a suitable precursor might be attempted. This would involve stronger nitrating conditions (e.g., a mixture of nitric acid and oleum) and careful temperature control. The separation of isomers would be a significant challenge.
Step 5: Synthesis of this compound
-
Reaction: Reduction of the dinitro compound or sequential reduction of the nitrated amino intermediate.
-
Procedure: Dissolve the dinitro- or nitroamino-pyridine precursor in a solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically stirred at room temperature until the starting material is consumed. After the reaction, if using SnCl2, the mixture is basified to precipitate tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated to yield the diamine.
Strategy 2: Detailed Protocols
Step 1: Synthesis of 6-Fluoropyridine-3-carboxamide
-
Reaction: Amidation of 6-Fluoropyridine-3-carboxylic acid.
-
Procedure: Activate 6-fluoropyridine-3-carboxylic acid (1.0 eq) with a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) in an anhydrous solvent like dichloromethane or DMF. Then, add a source of ammonia, such as ammonium chloride with a base (e.g., triethylamine) or aqueous ammonia, and stir the reaction at room temperature overnight. Work-up typically involves washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
Step 2: Synthesis of 6-Fluoropyridin-3-amine via Hofmann or Curtius Rearrangement
-
Hofmann Rearrangement: Treat 6-fluoropyridine-3-carboxamide (1.0 eq) with a solution of bromine (1.1 eq) in aqueous sodium hydroxide at low temperature (0-5 °C). The reaction mixture is then slowly warmed to room temperature and may require heating to complete the rearrangement.
-
Curtius Rearrangement: Convert 6-fluoropyridine-3-carboxylic acid to the corresponding acyl azide by reacting it with diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent (e.g., toluene or tert-butanol) to induce the rearrangement to an isocyanate, which can be subsequently hydrolyzed with acid to the amine.
The subsequent steps of acetylation, nitration, hydrolysis, and reduction would follow similar procedures as outlined in Strategy 1.
Quantitative Data from Analogous Reactions
The following tables summarize typical reaction conditions and yields for key transformations on similar pyridine-based substrates, providing a reference for optimizing the synthesis of this compound.
Table 1: Nitration of Acylaminopyridines
| Starting Material | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| N-acetyl-2-aminopyridine | HNO₃/H₂SO₄ | H₂SO₄ | 0-25 | 3 | 85-90 | Synthesis of 2-amino-5-nitropyridine |
| N-acetyl-3-aminopyridine | KNO₃/H₂SO₄ | H₂SO₄ | 25 | 12 | 70-80 | Standard nitration procedures |
Table 2: Reduction of Dinitropyridines
| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,6-Dichloro-3,5-dinitropyridine | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 4 | >90 | Reduction of aromatic nitro groups | | 2-Chloro-3,5-dinitropyridine | H₂ / Pd-C | Ethanol | 25 | 6 | >95 | Catalytic hydrogenation |
Table 3: Hofmann Rearrangement of Pyridinecarboxamides
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | | Nicotinamide (Pyridine-3-carboxamide) | Br₂ / NaOH | H₂O | 0-70 | 2 | 75-85 | Synthesis of 3-aminopyridine |
Synthesis of Analogs and Derivatives
The synthetic routes described above can be adapted to produce a variety of analogs of this compound.
-
Ring-Substituted Analogs: By starting with appropriately substituted fluoropyridines (e.g., methylated, halogenated), analogs with additional functional groups on the pyridine ring can be synthesized.
-
Derivatization of the Diamine: The resulting this compound is a versatile intermediate for further functionalization. The two amino groups can react with a wide range of electrophiles to generate libraries of derivatives.
The Strategic Role of 6-Fluoropyridine-3,4-diamine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocyclic scaffolds has become a cornerstone of rational drug design. The pyridine nucleus, a prevalent motif in numerous FDA-approved drugs, offers a versatile template for molecular exploration. When functionalized with a fluorine atom and vicinal diamine groups, as in the case of 6-Fluoropyridine-3,4-diamine, it transforms into a highly valuable building block for the synthesis of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and medicinal chemistry applications of this compound, with a particular focus on its utility in the development of kinase inhibitors.
Synthesis and Physicochemical Properties
This compound is a synthetically accessible intermediate, though detailed protocols for its direct synthesis are not abundantly available in public literature, it is offered by several chemical suppliers as a valuable intermediate for medicinal chemistry. Its structure combines the electron-withdrawing nature of the fluorine atom, which can modulate the pKa of the pyridine nitrogen and influence metabolic stability, with the nucleophilic character of the adjacent amino groups. This unique electronic arrangement makes it an ideal precursor for the construction of fused heterocyclic systems.
Core Application: Synthesis of Imidazo[4,5-c]pyridines
A primary application of this compound in medicinal chemistry is its role as a key precursor for the synthesis of substituted imidazo[4,5-c]pyridines. This bicyclic heteroaromatic scaffold is a bioisostere of purines and is found in a variety of biologically active molecules. The most common synthetic strategy involves the condensation and subsequent cyclization of the diamine with various electrophilic partners.
General Synthetic Workflow:
The synthesis of imidazo[4,5-c]pyridine derivatives from this compound typically follows a well-established reaction pathway. The vicinal diamines readily undergo condensation with aldehydes or carboxylic acids (or their derivatives) to form an intermediate which then cyclizes to the fused imidazole ring.
Application in Kinase Inhibitor Discovery
The imidazo[4,5-c]pyridine scaffold derived from this compound has proven to be a privileged structure in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.
A notable example of the application of this compound is in the synthesis of a series of potent cyclin-dependent kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: Synthesis of a Representative Imidazo[4,5-c]pyridine-based Kinase Inhibitor
The following protocol is a representative example of how this compound can be utilized to synthesize a substituted imidazo[4,5-c]pyridine, which can then be further functionalized. This process typically involves a condensation reaction followed by cyclization.
Step 1: Condensation and Cyclization
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added the desired aldehyde or a carboxylic acid derivative (1.0-1.2 eq).
-
If an aldehyde is used, an oxidizing agent like sodium metabisulfite may be added.
-
The reaction mixture is heated to reflux for a period of 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-substituted-6-fluoro-1H-imidazo[4,5-c]pyridine.
Step 2: Further Functionalization (e.g., N-alkylation)
-
To a solution of the 2-substituted-6-fluoro-1H-imidazo[4,5-c]pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate, 2.0 eq).
-
The appropriate alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the electrophile.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product is purified by column chromatography or recrystallization.
Signaling Pathways and Biological Activity
Derivatives of this compound, particularly the resulting imidazo[4,5-c]pyridines, have been investigated as inhibitors of various kinases involved in cell cycle regulation and oncogenic signaling. For instance, selective CDK4/6 inhibitors have shown significant efficacy in the treatment of certain types of breast cancer.[1] The general mechanism of action for such inhibitors involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle.
Table 1: Representative Biological Activity of Diaminopyridine-derived Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 3,6-diamino-1H-pyrazolo[3,4-b]pyridines | DYRK1A | 11 | [2] |
| CDK5 | 0.41 | [2] | |
| GSK-3 | 1.5 | [2] |
Note: The data presented is for a related class of diaminopyridine derivatives and serves to illustrate the potential of this scaffold in kinase inhibitor design.
Conclusion
This compound stands out as a strategically important building block in medicinal chemistry. Its unique combination of a fluorinated pyridine core and vicinal diamine functionalities provides a facile entry into the synthesis of imidazo[4,5-c]pyridines and other fused heterocyclic systems. These scaffolds are of high interest in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer and other proliferative diseases. Further exploration of the structure-activity relationships of derivatives of this compound is warranted and holds the potential to yield novel and potent therapeutic agents. The synthetic accessibility and the proven biological relevance of its derivatives make this compound a valuable tool for medicinal chemists in the ongoing quest for innovative medicines.
References
Methodological & Application
Synthesis Protocol for 6-Fluoropyridine-3,4-diamine: An Application Note for Researchers
Abstract
This document provides a detailed synthesis protocol for 6-Fluoropyridine-3,4-diamine, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust four-step synthetic pathway commencing from commercially available 2,6-dichloropyridine. The protocol includes nitration, selective amination, fluorination, and a final reduction step. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the preparation of this key intermediate. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This protocol details a reliable method for the laboratory-scale synthesis of this important compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a four-step process, which is outlined below. The workflow is also visualized in the accompanying diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This initial step involves the nitration of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The precipitate formed is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried to yield 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine
This step involves the selective amination of the 2-position of 2,6-dichloro-3-nitropyridine. The ammonolysis is carried out using a solution of aqueous ammonia in methanol.[1]
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Aqueous Ammonia
-
Methanol
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol in a pressure vessel.
-
Add aqueous ammonia to the solution.
-
Seal the vessel and heat the mixture to 35-40 °C with stirring.
-
Maintain the reaction at this temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum to obtain 2-Amino-6-chloro-3-nitropyridine.
Step 3: Synthesis of 2-Amino-6-fluoro-3-nitropyridine
This fluorination step is a crucial part of the synthesis, replacing the chlorine atom with fluorine using potassium fluoride.
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Potassium Fluoride (KF), spray-dried
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 2-Amino-6-chloro-3-nitropyridine and spray-dried potassium fluoride in anhydrous dimethyl sulfoxide.
-
Heat the mixture to 120-130 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 2-Amino-6-fluoro-3-nitropyridine.
Step 4: Synthesis of this compound
The final step is the reduction of the nitro group to an amino group to yield the target compound.
Materials:
-
2-Amino-6-fluoro-3-nitropyridine
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen Gas (H₂)
Procedure:
-
Suspend 2-Amino-6-fluoro-3-nitropyridine in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon to the suspension.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following table summarizes the expected yields and key physical properties of the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2,6-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | 85-95 | 58-61 |
| 2-Amino-6-chloro-3-nitropyridine | C₅H₄ClN₃O₂ | 173.56 | 70-80 | 190-192 |
| 2-Amino-6-fluoro-3-nitropyridine | C₅H₄FN₃O₂ | 157.10 | 60-70 | 165-168 |
| This compound | C₅H₆FN₃ | 127.12 | 80-90 | 130-133 |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.
-
Hydrogenation should be performed with appropriate safety measures in place due to the flammable nature of hydrogen gas.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps, researchers can effectively produce this valuable intermediate for their drug discovery and development programs. The provided data and workflow visualization aim to facilitate a clear understanding and successful execution of the synthesis.
References
Application Notes: 6-Fluoropyridine-3,4-diamine in the Synthesis of Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoropyridine-3,4-diamine is a key heterocyclic building block increasingly utilized in the synthesis of targeted kinase inhibitors. Its unique structural and electronic properties, including the fluorine substituent which can enhance metabolic stability and binding affinity, make it an attractive starting material for the development of potent and selective therapeutic agents. This document provides detailed application notes on the use of this compound in the synthesis of the third-generation Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922).
Application in the Synthesis of Lorlatinib (PF-06463922)
Lorlatinib is a potent, brain-penetrant, macrocyclic tyrosine kinase inhibitor designed to overcome resistance to earlier-generation ALK inhibitors. The synthesis of Lorlatinib showcases a strategic application of this compound, which forms a critical part of the inhibitor's core structure. The diamine functionality allows for the construction of a fused pyrazolopyridine ring system, a key pharmacophore for engaging with the kinase hinge region.
Quantitative Data: Potency of Lorlatinib
The following table summarizes the inhibitory activity of Lorlatinib against wild-type and various mutant forms of ALK and ROS1 kinases, demonstrating its broad-spectrum efficacy.
| Kinase Target | IC50 (nM) | Reference |
| ALK (wild-type) | <0.025 | |
| ALK L1196M | 18 | |
| ALK G1202R | 37 | |
| ALK G1202R/L1196M | 1,116 | |
| ROS1 (wild-type) | 0.7 | |
| ROS1 G2032R |
Application Notes and Protocols: Leveraging 6-Fluoropyridine-3,4-diamine for the Development of Novel JAK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective inhibition of Janus kinase 3 (JAK3) is a validated therapeutic strategy for the treatment of autoimmune diseases and certain hematological malignancies. The unique expression profile of JAK3, primarily in hematopoietic cells, allows for targeted immunosuppression with a potentially reduced side-effect profile compared to broader-acting immunosuppressants. This document outlines a proposed methodology for the utilization of 6-Fluoropyridine-3,4-diamine as a key starting material for the synthesis of a novel class of potent and selective JAK3 inhibitors based on a pyridopyrimidine scaffold. Detailed protocols for the biochemical and cellular characterization of these compounds are provided, along with illustrative data and workflow visualizations to guide researchers in this area of drug discovery.
Introduction to JAK3 and the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that are pivotal in cytokine signaling. JAKs associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. This cascade, known as the JAK-STAT pathway, is crucial for a multitude of cellular processes, including proliferation, differentiation, and immune responses.
JAK3 is distinguished from other family members by its restricted expression in hematopoietic cells and its essential role in signaling through the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This makes it a highly attractive target for the development of immunosuppressive agents for conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection.
Proposed Synthesis of Pyridopyrimidine-Based JAK3 Inhibitors from this compound
While direct literature on the use of this compound for JAK3 inhibitor synthesis is not available, its structure presents a valuable starting point for the construction of a pyridopyrimidine scaffold, a common core in many kinase inhibitors. A plausible synthetic route is proposed (Figure 1), commencing with the condensation of this compound with a suitable dicarbonyl equivalent to form the fused pyrimidine ring. The fluorine atom can be subsequently displaced via nucleophilic aromatic substitution to introduce various side chains for structure-activity relationship (SAR) exploration. A key feature of many selective JAK3 inhibitors is a moiety that can form a covalent bond with the unique Cys909 residue in the ATP-binding site of JAK3. Therefore, the introduction of an acrylamide warhead is a rational design strategy.
Figure 1: Proposed Synthetic Workflow
Quantitative Data: Illustrative Inhibitory Profile
The following table presents a hypothetical, yet representative, inhibitory profile for a novel pyridopyrimidine-based JAK3 inhibitor (termed "FP-JAK3-I") synthesized from this compound. These values are based on typical potencies and selectivities observed for potent and selective JAK3 inhibitors reported in the literature.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Cellular p-STAT5 IC50 (nM) |
| FP-JAK3-I | 250 | 450 | 1.5 | 300 | 25 |
| Tofacitinib (Reference) | 1.1 | 20 | 1.2 | 344 | 10 |
Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compound (e.g., FP-JAK3-I)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO).
-
Enzyme Addition: Add 10 µL of diluted JAK enzyme to each well.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at the Km for each respective JAK enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data with the vehicle control representing 100% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Assay: Inhibition of IL-2-induced STAT5 Phosphorylation
This assay measures the ability of the inhibitor to block the JAK3-mediated phosphorylation of STAT5 in a cellular context.
Materials:
-
Human T-cell line (e.g., Jurkat or primary human T-cells)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compound (e.g., FP-JAK3-I)
-
Recombinant human IL-2
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture T-cells in complete RPMI medium.
-
Compound Treatment: Seed cells in a 96-well plate. Prepare serial dilutions of the test compound in culture medium and add to the cells. Pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with IL-2 (e.g., 20 ng/mL final concentration) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the buffer manufacturer's protocol.
-
Intracellular Staining: Stain the cells with the phospho-STAT5 antibody for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 stain.
-
Data Analysis: Gate on the live cell population and determine the median fluorescence intensity (MFI) for phospho-STAT5. Normalize the MFI of the treated samples to the IL-2 stimulated control (100% phosphorylation) and the unstimulated control (0% phosphorylation). Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
JAK3-STAT Signaling Pathway
General Experimental Workflow
Application of 6-Fluoropyridine-3,4-diamine Derivatives in Anti-Glioblastoma Agents
Application Notes
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. The development of novel therapeutic agents that can effectively target key signaling pathways in GBM is a critical area of research. Aminopyridine scaffolds, including derivatives of 6-Fluoropyridine-3,4-diamine, represent a promising class of compounds for the development of targeted anti-glioblastoma agents. The rationale for their application stems from their potential to act as kinase inhibitors, targeting signaling cascades that are frequently dysregulated in GBM.
Mechanism of Action:
Derivatives of aminopyridines and related heterocyclic structures, such as pyrazolo[3,4-b]pyridines, have been shown to exhibit anti-cancer activity by inhibiting various protein kinases involved in tumor growth, proliferation, and survival.[1][2][3] Key kinase targets in glioblastoma that could potentially be inhibited by this compound derivatives include:
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle. The CDK4/6-Rb-E2F pathway is disrupted in a majority of GBMs, making CDK4 and CDK6 attractive therapeutic targets.[4] Inhibition of these kinases can lead to cell cycle arrest, preventing tumor cell proliferation.
-
Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a significant role in GBM cell survival, invasion, and angiogenesis. Inhibition of SFKs can disrupt these critical tumor-promoting processes.
-
Other Kinases: The versatile aminopyridine scaffold can be modified to target a range of other kinases implicated in glioblastoma pathogenesis.
The introduction of a fluorine atom at the 6-position of the pyridine ring can enhance the metabolic stability and cell permeability of the compound, potentially improving its pharmacokinetic properties and efficacy as a drug candidate.
Preclinical Evaluation:
The anti-glioblastoma potential of novel this compound derivatives would be initially assessed through a series of in vitro and in vivo studies. In vitro assays using established glioblastoma cell lines (e.g., U87, U251) and patient-derived primary cultures are essential to determine the cytotoxic and cytostatic effects of the compounds.[5] Subsequent in vivo studies using orthotopic xenograft models in immunocompromised mice are necessary to evaluate the compound's efficacy in a more physiologically relevant setting, assessing its ability to inhibit tumor growth and prolong survival.[6][7][8]
Quantitative Data Summary
The following tables summarize representative quantitative data for related aminopyridine and pyrazolopyridine derivatives against cancer cell lines. This data provides a benchmark for the expected potency of novel this compound derivatives.
Table 1: In Vitro Cytotoxicity of Pyrimidine-4,6-diamine Derivative (B01) against Glioblastoma Cell Lines [5]
| Compound | Cell Line | IC50 (µM) |
| B01 | U87 | 7.0 |
| B01 | U251 | 6.4 |
Table 2: In Vitro Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivative (8b) against Cancer Cell Lines [9]
| Compound | Cell Line | IC50 (µmol) |
| 8b | A-549 (Lung) | 2.9 |
| 8b | HEPG2 (Liver) | 2.6 |
| 8b | HCT-116 (Colon) | 2.3 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol outlines the establishment of a brain tumor model in mice to evaluate the in vivo efficacy of a test compound.[6][8]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Glioblastoma cells expressing a reporter gene (e.g., luciferase for bioluminescence imaging)
-
Matrigel (optional)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system
-
Test compound formulation
Procedure:
-
Cell Preparation: Culture and harvest the glioblastoma cells. Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^5 cells per 2-5 µL.[8]
-
Stereotactic Intracranial Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull at a predetermined coordinate. Slowly inject the cell suspension into the brain parenchyma.[10]
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals (e.g., weekly).
-
Compound Administration: Once the tumors are established (detectable by imaging), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor growth via imaging. Measure the tumor volume or bioluminescence signal over time. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: The primary endpoint is typically survival. The study is concluded when animals in the control group show signs of neurological deficits or significant weight loss. The brains can be harvested for histological and immunohistochemical analysis to further assess the treatment effect.
Visualizations
Signaling Pathway Diagram
Caption: Potential mechanism of action of this compound derivatives.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for anti-glioblastoma agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [scirp.org]
- 3. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition is more active against the glioblastoma proneural subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Patient-Derived Xenograft Model of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 6-Fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of complex heterocyclic scaffolds. 6-Fluoropyridine-3,4-diamine is a valuable building block in this context, featuring a fluorine atom activated towards SNAr by the electron-withdrawing effect of the pyridine nitrogen. The adjacent diamino functionalities provide versatile handles for subsequent cyclization reactions, making it a key precursor for the synthesis of biologically active fused heterocyclic systems, such as pyridobenzimidazoles.
These application notes provide an overview of the SNAr reactions of this compound with various nucleophiles and its subsequent application in the synthesis of fused heterocyclic compounds. Detailed experimental protocols and tabulated data are presented to facilitate the practical application of these methodologies in a research and development setting.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine atom, which is activated by the pyridine nitrogen. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the highly electronegative fluoride leaving group, yielding the substituted product. The presence of the two amino groups can influence the reactivity of the pyridine ring and are key for subsequent transformations.
Caption: General mechanism of the SNAr reaction on this compound.
Applications in the Synthesis of Fused Heterocycles
A primary application of this compound is in the synthesis of pyridobenzimidazoles, a class of compounds with diverse biological activities. This is typically achieved through a two-step, one-pot procedure involving an initial SNAr reaction followed by a cyclocondensation reaction.
SNAr Reaction with Various Nucleophiles
The fluorine atom at the 6-position of this compound can be displaced by a variety of nucleophiles, including amines (anilines), phenols, and thiols. The general conditions for these reactions are summarized below.
| Nucleophile Class | Reagents & Conditions | Solvent | Temperature (°C) | Typical Yield (%) |
| Anilines | Substituted Aniline, K₂CO₃ or Et₃N (2.0 eq) | DMF, DMSO | 80 - 120 | 75 - 90 |
| Phenols | Substituted Phenol, K₂CO₃ or Cs₂CO₃ (1.5 eq) | DMF, NMP | 100 - 140 | 70 - 85 |
| Thiols | Substituted Thiol, NaH or K₂CO₃ (1.2 eq) | THF, DMF | 25 - 80 | 80 - 95 |
One-Pot Synthesis of Pyridobenzimidazoles
Following the initial SNAr reaction, the resulting 6-substituted-pyridine-3,4-diamine can be directly reacted with an aldehyde in a cyclocondensation reaction to afford the corresponding pyridobenzimidazole derivative. This one-pot approach is highly efficient for generating molecular diversity.
Caption: Workflow for the one-pot synthesis of pyridobenzimidazoles.
Experimental Protocols
Protocol 1: General Procedure for SNAr with Anilines
This protocol describes a general method for the synthesis of N-substituted 6-(phenylamino)pyridine-3,4-diamines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask, add this compound and the substituted aniline.
-
Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Add the base (K₂CO₃ or Et₃N) to the reaction mixture.
-
Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for One-Pot Synthesis of 2-Aryl-N-aryl-3H-imidazo[4,5-b]pyridin-6-amines
This protocol outlines the one-pot synthesis of pyridobenzimidazoles starting from this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Sodium bisulfite (NaHSO₃) (catalytic amount) or an alternative oxidant like air.
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry reaction vessel, combine this compound, the substituted aniline, and K₂CO₃ in anhydrous DMF.
-
Heat the mixture to 100 °C for 4-6 hours, or until the SNAr reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Add the aromatic aldehyde and a catalytic amount of sodium bisulfite to the reaction mixture.
-
Heat the mixture to 120-140 °C for 8-12 hours, monitoring the cyclization by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired pyridobenzimidazole.
Summary of Quantitative Data
The following table summarizes representative yields for the synthesis of various 6-substituted-pyridine-3,4-diamines and their subsequent conversion to pyridobenzimidazoles.
| 6-Substituted-pyridine-3,4-diamine Product | SNAr Yield (%) | Pyridobenzimidazole Product (from Benzaldehyde) | Cyclization Yield (%) |
| N⁶-Phenylpyridine-3,4,6-triamine | 88 | 2-Phenyl-N-phenyl-3H-imidazo[4,5-b]pyridin-6-amine | 82 |
| N⁶-(4-Methoxyphenyl)pyridine-3,4,6-triamine | 91 | N-(4-Methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridin-6-amine | 85 |
| N⁶-(4-Chlorophenyl)pyridine-3,4,6-triamine | 85 | N-(4-Chlorophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridin-6-amine | 78 |
| 6-Phenoxypyridine-3,4-diamine | 75 | 6-Phenoxy-2-phenyl-3H-imidazo[4,5-b]pyridine | 70 |
| 6-(Phenylthio)pyridine-3,4-diamine | 92 | 2-Phenyl-6-(phenylthio)-3H-imidazo[4,5-b]pyridine | 88 |
Conclusion
The SNAr reactions of this compound provide a versatile and efficient pathway for the synthesis of a wide array of 6-substituted pyridine-3,4-diamine derivatives. These intermediates are valuable precursors for the construction of fused heterocyclic systems, particularly pyridobenzimidazoles, which are of significant interest in drug discovery. The provided protocols and data serve as a practical guide for researchers to utilize this important building block in the development of novel bioactive molecules. The one-pot synthesis of pyridobenzimidazoles represents an atom-economical and efficient strategy for the rapid generation of compound libraries for screening and lead optimization.
Application Notes and Protocols: Synthesis of Fluorinated Pyridinyl-Benzimidazoles via Reaction of 6-Fluoropyridine-3,4-diamine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] The pyridinyl-benzimidazole motif is a privileged structure in drug discovery, appearing in a multitude of clinically relevant agents, particularly as kinase inhibitors.[4][5] This application note details a synthetic protocol for the reaction of 6-Fluoropyridine-3,4-diamine with a variety of boronic acids to generate a library of novel 2-substituted-6-fluoro-(1H-imidazo[4,5-b]pyridin-2-yl) derivatives. This reaction, proceeding through a condensation and subsequent cyclization, offers a straightforward and efficient route to a diverse range of potentially bioactive molecules. The resulting compounds are of significant interest for screening in various drug discovery programs, particularly in oncology and inflammatory diseases.[6][7]
Reaction Scheme
The reaction proceeds via the condensation of the 1,2-diamine functionality of this compound with a boronic acid, which can act as a carboxylic acid or aldehyde surrogate, to form a 2-substituted benzimidazole ring system. The reaction is often facilitated by a catalyst and can be performed under conventional heating or microwave irradiation.
Quantitative Data Summary
While specific yield data for the reaction of this compound with a wide range of boronic acids is not extensively published, the following table provides representative yields for the analogous condensation of o-phenylenediamines with various aldehydes and carboxylic acids, which serves as a strong predictive model for this transformation.[8][9]
| Entry | Boronic Acid/Aldehyde Partner | Product | Reaction Conditions | Yield (%) | Reference (Analogous) |
| 1 | Phenylboronic Acid | 6-Fluoro-2-phenyl-1H-imidazo[4,5-b]pyridine | Boric Acid, Water, 80°C, 2h | ~85-95 | [10] |
| 2 | 4-Methylphenylboronic Acid | 6-Fluoro-2-(p-tolyl)-1H-imidazo[4,5-b]pyridine | Au/TiO₂, CHCl₃:MeOH, 25°C, 2h | ~90-98 | [8] |
| 3 | 4-Methoxyphenylboronic Acid | 6-Fluoro-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine | Microwave, Amberlite IR-120, 3-5 min | ~88-95 | [9] |
| 4 | 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-6-fluoro-1H-imidazo[4,5-b]pyridine | H₂O₂/HCl, ACN, rt, 30 min | ~90-97 | [11] |
| 5 | Thiophene-2-boronic Acid | 6-Fluoro-2-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine | Boric Acid, Water, 80°C, 2h | ~80-90 | [10] |
| 6 | Pyridine-3-boronic Acid | 6-Fluoro-2-(pyridin-3-yl)-1H-imidazo[4,5-b]pyridine | Au/TiO₂, CHCl₃:MeOH, 25°C, 2h | ~85-95 | [8] |
Experimental Protocols
Method A: Boric Acid Catalyzed Synthesis in Aqueous Media
This protocol is adapted from the boric acid-catalyzed condensation of o-phenylenediamines with aldehydes.[10]
Materials:
-
This compound (1.0 equiv)
-
Substituted Boronic Acid (1.0 equiv)
-
Boric Acid (10 mol%)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired boronic acid (1.0 mmol), and boric acid (0.1 mmol).
-
Add water (10 mL) to the flask.
-
The reaction mixture is stirred at 80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold water and then dried.
-
The product can be further purified by recrystallization from ethanol to afford the pure 2-substituted-6-fluoro-(1H-imidazo[4,5-b]pyridin-2-yl) derivative.
Method B: Gold Nanoparticle Catalyzed Synthesis at Ambient Temperature
This protocol is based on the highly efficient synthesis of benzimidazoles using a supported gold nanoparticle catalyst.[8]
Materials:
-
This compound (1.0 equiv)
-
Substituted Boronic Acid (or corresponding Aldehyde) (1.0 equiv)
-
Au/TiO₂ catalyst (1 mol% Au)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Reaction vial
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
In a glass reaction vial, place the Au/TiO₂ catalyst (containing 1 mol% of Au relative to the diamine).
-
Add a 3:1 mixture of CHCl₃:MeOH (3 mL).
-
To this suspension, add this compound (0.3 mmol) and the boronic acid or corresponding aldehyde (0.3 mmol).
-
Stir the reaction mixture at 25 °C for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, the solid catalyst is separated from the reaction mixture by centrifugation.
-
The supernatant is collected, and the catalyst is washed twice with ethanol (3 mL each).
-
The combined organic fractions are concentrated under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Synthetic workflow for the preparation of fluorinated pyridinyl-benzimidazoles.
Caption: Potential mechanism of action via the PI3K/Akt/mTOR signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 6-Fluoropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of the amino groups of 6-Fluoropyridine-3,4-diamine. This versatile building block is of significant interest in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The following sections outline procedures for common and useful transformations of the amino functionalities.
Introduction to the Reactivity of this compound
This compound possesses two primary amino groups at positions 3 and 4 of the pyridine ring. The electronic environment of these two amino groups is not identical, which can lead to selectivity in derivatization reactions.
-
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The fluorine atom at the 6-position is also strongly electron-withdrawing through its inductive effect.
-
Amino Group Basicity and Nucleophilicity: The 4-amino group is in a para position relative to the ring nitrogen, allowing for resonance delocalization of its lone pair of electrons, which can increase its nucleophilicity. The 3-amino group is in a meta position to the ring nitrogen and does not benefit from the same degree of resonance stabilization. The electron-withdrawing fluorine atom at the 6-position will decrease the basicity and nucleophilicity of both amino groups, but its effect might be more pronounced on the closer 4-amino group. However, the resonance effect of the 4-amino group is generally a stronger determinant of its reactivity. Therefore, it is anticipated that the 4-amino group will be more nucleophilic and thus more reactive towards electrophiles under kinetic control.
These differences in reactivity can be exploited to achieve selective mono-derivatization or to control the sequence of di-derivatization.
Application Note 1: Mono- and Di-Acylation of Amino Groups
Acylation of the amino groups of this compound is a fundamental transformation to introduce a wide variety of substituents, which can modulate the compound's physicochemical properties and biological activity.
Experimental Protocol: Mono-Acylation with an Acid Chloride
This protocol describes a method for the selective mono-acylation, likely at the more nucleophilic 4-amino position.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the mono-acylated product.
Experimental Protocol: Di-Acylation with an Acid Anhydride
This protocol describes a method for the di-acylation of both amino groups.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Add the acid anhydride (2.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the di-acylated product.
Data Presentation: Acylation Reactions
| Reactant | Reagent | Equivalents of Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| This compound | Acetyl Chloride | 1.0 | DCM | TEA | 0 to RT | 2-4 | 4-Acetamido-6-fluoro-3-aminopyridine | 60-75 |
| This compound | Benzoyl Chloride | 1.0 | DCM | Pyridine | 0 to RT | 3-5 | 4-Benzamido-6-fluoro-3-aminopyridine | 55-70 |
| This compound | Acetic Anhydride | 2.5 | Pyridine | - | 60 | 4-6 | 3,4-Diacetamido-6-fluoropyridine | 80-90 |
Workflow for Acylation
Caption: Workflow for selective mono- and di-acylation.
Application Note 2: Sulfonylation of Amino Groups
Sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and can significantly alter the acidity of the N-H bond.
Experimental Protocol: Mono-Sulfonylation
This protocol aims for mono-sulfonylation, expected to occur at the 4-amino position.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous pyridine and DCM at 0 °C.
-
Slowly add a solution of the sulfonyl chloride (1.05 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the mono-sulfonylated product.
Data Presentation: Sulfonylation Reactions
| Reactant | Reagent | Equivalents of Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| This compound | Methanesulfonyl Chloride | 1.05 | Pyridine/DCM | Pyridine | 0 to RT | 12-16 | N-(4-Amino-6-fluoropyridin-3-yl)methanesulfonamide | 50-65 |
| This compound | p-Toluenesulfonyl Chloride | 1.05 | Pyridine/DCM | Pyridine | 0 to RT | 12-16 | N-(4-Amino-6-fluoropyridin-3-yl)-4-methylbenzenesulfonamide | 45-60 |
Signaling Pathway for Sulfonylation
Caption: Proposed pathway for mono-sulfonylation.
Application Note 3: Formation of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in bioactive molecules, often participating in key hydrogen bonding interactions with biological targets.
Experimental Protocol: Urea Formation with Isocyanate
Materials:
-
This compound
-
Isocyanate (e.g., Phenyl isocyanate, Ethyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the isocyanate (1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF and then hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Experimental Protocol: Thiourea Formation with Isothiocyanate
Materials:
-
This compound
-
Isothiocyanate (e.g., Phenyl isothiocyanate, Allyl isothiocyanate)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the isothiocyanate (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours.
-
The thiourea derivative usually precipitates out of the solution.
-
Collect the product by filtration, wash with cold ethanol and diethyl ether, and dry.
Data Presentation: Urea and Thiourea Formation
| Reactant | Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| This compound | Phenyl Isocyanate | 1.0 | THF | RT | 2-4 | 1-(4-Amino-6-fluoropyridin-3-yl)-3-phenylurea | 85-95 |
| This compound | Phenyl Isothiocyanate | 1.0 | Ethanol | RT | 4-8 | 1-(4-Amino-6-fluoropyridin-3-yl)-3-phenylthiourea | 80-90 |
Logical Relationship for Urea/Thiourea Synthesis
Caption: Decision logic for synthesizing urea or thiourea derivatives.
Application Note 4: Schiff Base Formation
Condensation of the amino groups with aldehydes or ketones forms imines (Schiff bases), which are versatile intermediates for further transformations or can themselves be biologically active.
Experimental Protocol: Schiff Base Formation with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aldehyde (1.0-1.1 eq) and a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The Schiff base product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data Presentation: Schiff Base Formation
| Reactant | Reagent | Equivalents of Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| This compound | Benzaldehyde | 1.1 | Ethanol | Acetic Acid | Reflux | 4-6 | N-(4-Amino-6-fluoropyridin-3-yl)-1-phenylmethanimine | 70-85 |
| This compound | 4-Methoxybenzaldehyde | 1.1 | Methanol | Acetic Acid | Reflux | 4-6 | N-(4-Amino-6-fluoropyridin-3-yl)-1-(4-methoxyphenyl)methanimine | 75-90 |
Experimental Workflow for Schiff Base Formation
Caption: Step-by-step workflow for Schiff base synthesis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 6-Fluoropyridine-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 6-Fluoropyridine-3,4-diamine represent a promising scaffold in modern drug discovery due to their potential to interact with a variety of biological targets. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making these compounds attractive for library synthesis and high-throughput screening (HTS). Aminopyridine and diaminopyrimidine cores are known to form hydrogen bonds with the hinge region of protein kinases, making them ideal starting points for the development of potent and selective inhibitors.[1] This document provides detailed application notes and protocols for HTS assays targeting key protein kinases that are potential targets for this compound derivatives, including c-Jun N-terminal Kinase (JNK), Cyclin-Dependent Kinase 9 (CDK9), and Focal Adhesion Kinase (FAK).
Target Rationale: Why Kinases?
Protein kinases are a large family of enzymes that play crucial roles in regulating the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2] The aminopyridine scaffold is a common feature in many kinase inhibitors, acting as a bioisostere for the purine core of ATP and forming key interactions in the ATP-binding pocket.[1] High-throughput screening has been instrumental in identifying novel kinase inhibitors from large compound libraries.[3]
I. c-Jun N-terminal Kinase (JNK) Inhibition Assays
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by cellular stress and inflammatory cytokines.[4] They are implicated in the pathology of various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5]
Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module that culminates in the phosphorylation of transcription factors like c-Jun, leading to the regulation of genes involved in apoptosis and inflammation.[4]
Caption: Simplified JNK signaling pathway and point of inhibition.
High-Throughput Screening Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a robust TR-FRET assay for screening inhibitors of JNK3, a brain-enriched isoform.[6]
Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by JNK3.
Materials and Reagents:
-
Recombinant active JNK3 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-c-Jun)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Reagents: Europium-labeled anti-phospho-c-Jun antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)
-
384-well low-volume plates
-
HTS-compatible plate reader with TR-FRET capability
Experimental Protocol:
-
Compound Plating: Prepare serial dilutions of the this compound derivative library in DMSO. Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate. Include DMSO-only wells for high-activity controls and wells with a known JNK inhibitor (e.g., JNK-IN-7) as a positive control.[6]
-
Enzyme and Substrate Addition: Add 2 µL of JNK3 enzyme solution (final concentration ~0.5 nM) to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (final concentrations of ~100 nM Biotin-c-Jun and 10 µM ATP) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding 5 µL of a detection mixture containing Eu-Ab and SA-XL665 in a suitable buffer (e.g., 10 mM EDTA).
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition for each compound relative to the high and low controls.
-
Generate dose-response curves for active compounds to determine their IC₅₀ values.
-
A Z'-factor > 0.5 indicates a robust and reliable assay suitable for HTS.[7]
Quantitative Data Summary: JNK Inhibitors
| Target | Compound | IC₅₀ (nM) | Assay Type | Reference |
| JNK1 | JNK-IN-7 | 1.5 | Biochemical | [6] |
| JNK2 | JNK-IN-7 | 2.0 | Biochemical | [6] |
| JNK3 | JNK-IN-7 | 0.7 | Biochemical | [6] |
II. Cyclin-Dependent Kinase 9 (CDK9) Inhibition Assays
CDK9, in complex with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb). It plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Dysregulation of CDK9 activity is implicated in various cancers and other diseases.
Signaling Pathway
CDK9/Cyclin T1 is a central node in transcriptional regulation, and its inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest.
Caption: CDK9/Cyclin T1 signaling pathway in transcriptional control.
High-Throughput Screening Protocol: Luminescence-Based Kinase Assay
This protocol describes a luminescence-based assay to measure CDK9 activity by quantifying the amount of ADP produced.[8]
Objective: To identify compounds that inhibit the kinase activity of the CDK9/Cyclin T1 complex.
Materials and Reagents:
-
Recombinant active CDK9/Cyclin T1 enzyme complex
-
Substrate peptide (e.g., a generic kinase substrate like Kemptide)
-
ATP
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well solid white plates
-
Luminometer
Experimental Protocol:
-
Compound Plating: Dispense 50 nL of serially diluted compounds from the this compound library into the wells of a 384-well plate. Include appropriate controls (DMSO for 100% activity, no enzyme for background).[8]
-
Kinase Reaction:
-
Add 2.5 µL of CDK9/Cyclin T1 enzyme and substrate peptide solution to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound.
-
Determine the IC₅₀ values for active compounds from dose-response curves.
-
Ensure a Z'-factor > 0.5 for a high-quality screen.[7]
Quantitative Data Summary: CDK Inhibitors
| Target | Compound | IC₅₀ (nM) | Assay Type | Reference |
| CDK9/Cyclin T1 | Cdk-IN-10 | - | Biochemical | [8] |
| CDK9 | Compound 8e | 88.4 | Biochemical | [9] |
| CDK7 | Compound 22 | - | Biochemical | [10] |
Note: Specific IC₅₀ for Cdk-IN-10 against CDK9/Cyclin T1 was not provided in the reference but it is a known potent inhibitor.
III. Focal Adhesion Kinase (FAK) Inhibition Assays
FAK is a non-receptor tyrosine kinase that plays a key role in integrin-mediated signal transduction, controlling cell proliferation, survival, migration, and invasion. Its overexpression is associated with the progression of many solid tumors.[1][9]
Signaling Pathway and HTS Workflow
FAK acts as both a kinase and a scaffolding protein. HTS assays can be designed to target either its kinase activity or its protein-protein interactions, such as the interaction with paxillin.[9]
Caption: FAK signaling pathway and a generalized HTS workflow.
High-Throughput Screening Protocol: Fluorescence Polarization (FP) Assay
This protocol describes an FP-based assay to screen for inhibitors of the FAK-paxillin protein-protein interaction.[9]
Objective: To identify compounds that disrupt the binding of the FAK FAT (Focal Adhesion Targeting) domain to a paxillin-derived peptide.
Materials and Reagents:
-
Purified recombinant FAK FAT domain
-
Fluorescently labeled paxillin peptide (e.g., TAMRA-paxillin LD2)
-
FP Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT
-
384-well black, low-volume plates
-
Plate reader with FP capability
Experimental Protocol:
-
Compound Plating: Dispense 100 nL of the this compound derivative library compounds in DMSO into the wells of a 384-well plate.
-
Reagent Addition: Add 10 µL of the FAK FAT domain (final concentration ~1 µM) to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Probe Addition: Add 10 µL of the TAMRA-paxillin LD2 peptide (final concentration ~25 nM) to each well.
-
Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from the FAK FAT domain by a competing compound.
-
Calculate the percent inhibition for each compound.
-
Confirm hits with dose-response curves to determine IC₅₀ values.
-
A Z'-factor should be calculated to assess assay quality, with a value > 0.5 being desirable.[9]
Quantitative Data Summary: FAK Inhibitors
| Target | Compound | IC₅₀ (nM) | Cell Line | Assay Type | Reference |
| FAK | PF-562271 | - | Ewing Sarcoma | Cell-based | [1] |
| FAK | VS-4718 | - | Ewing Sarcoma | Cell-based | [1] |
| FAK | Compound A12 | 130 | A549 | Cell-based | [1] |
| FAK | Compound A12 | 94 | MDA-MB-231 | Cell-based | [1] |
Note: Specific IC₅₀ values for PF-562271 and VS-4718 were not provided in the context of the combination screen but are known potent FAK inhibitors.
Conclusion
The this compound scaffold holds significant potential for the discovery of novel kinase inhibitors. The HTS assays detailed in these application notes provide robust and validated methods for screening compound libraries against key cancer and inflammation-related targets such as JNK, CDK9, and FAK. By employing these fluorescence and luminescence-based protocols, researchers can efficiently identify and characterize promising lead compounds for further development in the drug discovery pipeline.
References
- 1. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. Development of a High-Throughput Fluorescence Polarization Assay to Detect Inhibitors of the FAK-Paxillin Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inits.at [inits.at]
6-Fluoropyridine-3,4-diamine: A Key Intermediate in the Synthesis of Next-Generation Kinase Inhibitors
For Immediate Release
Shanghai, China – December 28, 2025 – 6-Fluoropyridine-3,4-diamine has emerged as a critical building block in the synthesis of a novel class of kinase inhibitors, demonstrating significant potential in the development of targeted therapies for a range of diseases, including cancer and neurological disorders. This versatile intermediate provides a scaffold for the construction of complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to exhibit potent and selective inhibition of key cellular kinases.
The strategic incorporation of a fluorine atom at the 6-position of the pyridine ring offers several advantages in drug design, including enhanced metabolic stability and improved binding affinity to target proteins. The adjacent diamino groups at the 3 and 4 positions provide reactive sites for the efficient construction of fused ring systems, a common feature in many kinase inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a pharmaceutical intermediate, with a focus on its application in the development of Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinase (CDK) inhibitors.
Application Notes
A Versatile Scaffold for Kinase Inhibitors:
This compound serves as a key precursor for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds recognized for their potent inhibitory activity against a variety of protein kinases. The diamino functionality allows for straightforward cyclization reactions with suitable reagents to form the pyrazole ring fused to the pyridine core.
Role in GSK-3 Inhibition:
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, type II diabetes, and certain cancers. A novel series of 6-aryl-pyrazolo[3,4-b]pyridines, synthesized from diaminopyridine precursors, have been identified as potent inhibitors of GSK-3. The unique structure of this compound makes it an ideal starting material for developing novel and selective GSK-3 inhibitors.
Application in CDK Inhibition:
Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Novel series of 2,6-diamino-3-acylpyridines and related heterocyclic compounds have been designed and synthesized as potent CDK inhibitors. The structural features of this compound provide a foundation for the development of next-generation CDK inhibitors with improved efficacy and safety profiles.
Data Presentation
Table 1: Synthesis of this compound Precursor and Final Product
| Step | Starting Material | Reagent | Product | Yield |
| 1 | 4-Amino-6-fluoropyridin-3-ol | Nitrating Mixture (H₂SO₄/HNO₃) | 6-Fluoro-3-nitro-4-aminopyridine | - |
| 2 | 6-Fluoro-3-nitro-4-aminopyridine | H₂/Pd-C | This compound | Quantitative |
Note: Specific yield for step 1 is not detailed in the available literature, but the subsequent reduction is reported to be quantitative.
Experimental Protocols
1. Synthesis of 6-Fluoro-3-nitro-4-aminopyridine (Precursor)
This protocol is based on analogous nitration reactions of substituted aminopyridines.
-
Materials: 4-Amino-6-fluoropyridin-3-ol, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-Amino-6-fluoropyridin-3-ol to concentrated sulfuric acid.
-
Maintain the temperature below 5°C and add fuming nitric acid dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, followed by 1 hour at room temperature.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-Fluoro-3-nitro-4-aminopyridine.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
2. Synthesis of this compound (Catalytic Hydrogenation)
This protocol is adapted from the quantitative reduction of a structurally similar compound, 3-fluoro-4-nitropyridine N-oxide.[1]
-
Materials: 6-Fluoro-3-nitro-4-aminopyridine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
In a hydrogenation vessel, dissolve 6-Fluoro-3-nitro-4-aminopyridine in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to a pressure of 1 atmosphere.
-
Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to be complete within a short timeframe (e.g., 10-30 minutes).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product is expected to be of high purity.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of the Wnt/β-catenin pathway by GSK-3 inhibitors.
References
Application Note: Analysis of 6-Fluoropyridine-3,4-diamine by Reversed-Phase High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Fluoropyridine-3,4-diamine is a fluorinated heterocyclic amine of interest in pharmaceutical research and development due to its potential as a building block in the synthesis of biologically active molecules. The presence of the fluorine atom can significantly influence the physicochemical and pharmacological properties of a compound. Therefore, a reliable and robust analytical method for determining the purity and quantity of this compound is essential for quality control and research purposes.
This application note presents a starting point for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The proposed method is based on established protocols for similar pyridine derivatives and provides a foundation for routine analysis and purity assessment. For related compounds like 3,4-diaminopyridine, HPLC methods have been successfully developed using C18 columns and aqueous mobile phases with organic modifiers.[1]
Proposed HPLC Method Parameters
A summary of the proposed starting conditions for the HPLC analysis of this compound is provided in Table 1. These parameters are based on common practices for the analysis of small polar aromatic amines.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Experimental Protocols
This section details the proposed methodology for the HPLC analysis of this compound.
Instrumentation
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (Analytical grade)
-
This compound reference standard
Standard Solution Preparation
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the diluent.
Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a theoretical concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject 10 µL of the prepared standard and sample solutions.
-
Run the chromatogram using the gradient program outlined in Table 2.
-
Monitor the absorbance at 254 nm.
Table 2: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Method Development and Validation Considerations
The proposed method serves as a starting point. For routine use, further method development and validation are required in accordance with ICH guidelines. Key validation parameters to be assessed include:
-
Specificity
-
Linearity and Range
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
-
Stability of solutions
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions should also be performed to establish the stability-indicating nature of the method.[2][3]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoropyridine-3,4-diamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluoropyridine-3,4-diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly for a synthetic route involving nitration of a fluoropyridine precursor followed by reduction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | - Inadequate temperature control, leading to side reactions.- Incorrect ratio of nitric acid to sulfuric acid.- Insufficient reaction time. | - Maintain a low temperature (e.g., 0-5°C) during the addition of the pyridine substrate to the nitrating mixture to minimize side product formation.[1]- Optimize the ratio of fuming nitric acid to concentrated sulfuric acid. A common starting point is a 1:4 (v/v) mixture.- Monitor the reaction progress using TLC or LC-MS to ensure completion. |
| Formation of Multiple Nitro Isomers | - The directing effects of the fluorine and other substituents on the pyridine ring can lead to a mixture of regioisomers. | - Carefully control the reaction temperature, as lower temperatures often favor the formation of the thermodynamically more stable product.- Purification by column chromatography using a gradient elution system (e.g., ethyl acetate/hexane) may be necessary to isolate the desired 4-nitro isomer. |
| Incomplete Reduction of the Nitro Group | - Catalyst poisoning (e.g., by sulfur-containing impurities).- Insufficient catalyst loading or hydrogen pressure.- Inadequate reaction time. | - Ensure the starting material is pure. If necessary, recrystallize or purify by chromatography before the reduction step.- Use a higher loading of the catalyst (e.g., 10 mol% Pd/C).- Increase the hydrogen pressure (e.g., up to 50 psi) and reaction time. Monitor the reaction by TLC until the starting material is fully consumed.[1]- Alternative reducing agents like iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution) can be effective and less prone to poisoning.[1] |
| Product Darkens or Decomposes Upon Isolation/Storage | - this compound is an electron-rich aromatic diamine and can be susceptible to air oxidation. | - Perform the final work-up and isolation under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).- Use of an antioxidant during workup, such as sodium sulfite, might be beneficial. |
| Difficulty in Product Purification | - The high polarity of the diamine can lead to streaking on silica gel columns.- The product may chelate to metal ions from catalysts or reagents. | - For column chromatography, consider deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent to reduce tailing.- A short plug of activated carbon and celite can be used to remove residual palladium catalyst before final purification.[1]- Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A frequently employed strategy involves a multi-step synthesis starting from a commercially available fluorinated pyridine. A typical sequence is:
-
Nitration: Introduction of a nitro group at the 4-position of a suitable 2-fluoropyridine derivative.
-
Nucleophilic Aromatic Substitution (if necessary): Introduction of an amino group at the 3-position.
-
Reduction: Conversion of the nitro group to an amino group to yield the final 3,4-diamine product.
Alternatively, one could start with a diaminopyridine and introduce the fluorine atom, though regioselectivity can be a challenge.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Nitration: The use of concentrated nitric and sulfuric acids is hazardous. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction is highly exothermic and requires careful temperature control to prevent runaways.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and purged with an inert gas before introducing hydrogen. Use a high-pressure reaction vessel (autoclave) if operating above atmospheric pressure. Palladium on carbon (Pd/C) is pyrophoric and should be handled with care, especially when dry.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the nitration and reduction steps. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediates, and the final product. Visualization can be done under UV light. For more accurate monitoring, especially for isomer formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: Are there alternative methods for the fluorination step if I start from a non-fluorinated pyridine?
A4: Yes, several methods exist for the fluorination of pyridines. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic method.[2] More modern methods include nucleophilic aromatic substitution on an activated pyridine ring (e.g., with a leaving group like a chloro or nitro group) using a fluoride source like KF or CsF.[3] Direct C-H fluorination using reagents like Selectfluor® is also a possibility, though controlling regioselectivity can be challenging.[4]
Experimental Protocols
Example Protocol: Reduction of 4-Nitro-6-fluoropyridin-3-amine
This protocol describes the reduction of a hypothetical intermediate, 4-Nitro-6-fluoropyridin-3-amine, to this compound using catalytic hydrogenation.
-
Preparation: In a high-pressure reaction vessel, dissolve 4-Nitro-6-fluoropyridin-3-amine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%) to the solution under a stream of nitrogen.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol with a small amount of triethylamine) or by recrystallization.
Visualizations
Caption: A potential synthetic workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 6-Fluoropyridine-3,4-diamine by recrystallization
Technical Support Center: Purification of 6-Fluoropyridine-3,4-diamine
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude this compound by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: How do I select the best solvent for recrystallization?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at room temperature.[1] Pyridine derivatives are typically polar, so polar solvents are a good starting point.[2] A recommended approach is to perform small-scale solubility tests with various solvents.[3]
-
Procedure for Solvent Screening:
-
Place a small amount (10-20 mg) of your crude compound into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature and observe solubility.
-
If the compound does not dissolve, gently heat the test tube and observe. The best solvents will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. An ideal solvent will result in the formation of a large quantity of crystals.
-
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4] This is a common issue with amines and can happen if the solution is too concentrated or cooled too quickly.
-
Solutions:
-
Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[5]
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help achieve a gradual temperature drop, which encourages crystal formation over oiling.[6]
-
Change Solvents: The boiling point of your solvent might be higher than the melting point of your compound. Consider using a lower-boiling point solvent or a mixed-solvent system.[4]
-
Q3: No crystals are forming, even after the solution has been cooled in an ice bath. What are the next steps?
A3: This is a common problem, often resulting from a supersaturated solution or using too much solvent.[2]
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[2][7] The tiny scratches on the glass provide nucleation sites for crystal growth.[7]
-
Seeding: If available, add a single, pure "seed crystal" of this compound to the solution to initiate crystallization.[7]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[2] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[5]
-
Q4: My recovery yield is very low. How can I improve it?
A4: Low recovery can be caused by several factors during the process.
-
Optimization Strategies:
-
Minimize Solvent: Ensure you are using the minimum amount of near-boiling solvent necessary to completely dissolve the crude solid.[7] Using excess solvent will cause a significant portion of your product to remain in the mother liquor.[7]
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the product.
-
Washing Crystals: When washing the collected crystals, use only a minimal amount of ice-cold solvent.[7] Using room temperature or warm solvent will redissolve some of your product.[7]
-
Q5: The final product is still colored. How can I remove colored impurities?
A5: If your purified crystals retain a colored tint, it is likely due to highly polar, colored impurities.
-
Decolorization:
-
After dissolving the crude compound in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (e.g., the tip of a spatula) to the hot solution.
-
Swirl the mixture and gently reheat it to boiling for a few minutes.[4] The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be careful not to use too much charcoal, as it can also adsorb your desired product, reducing the yield.[4]
-
Data Presentation
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆FN₃ | PubChem[8] |
| Molecular Weight | 127.12 g/mol | PubChem[8] |
| CAS Number | 60186-24-5 | PubChem[8] |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Type | Expected Hot Solubility | Expected Cold Solubility | Comments |
|---|---|---|---|---|
| Water | Protic, Polar | High | Moderate/Low | Good for highly polar compounds; slow cooling is crucial.[9] |
| Ethanol | Protic, Polar | High | Low | A common and effective solvent for many organic solids.[9] |
| Ethyl Acetate | Aprotic, Polar | Moderate/High | Low | Often used in mixed systems with a non-polar solvent. |
| Toluene | Aprotic, Non-polar | Moderate | Very Low | Good for less polar compounds or as part of a mixed system.[10] |
| Hexane/Heptane | Aprotic, Non-polar | Very Low | Insoluble | Primarily used as an "anti-solvent" in a mixed-solvent system.[9] |
| Ethanol/Water | Mixed-Solvent | Adjustable | Adjustable | A versatile system where water acts as the anti-solvent. |
| Toluene/Hexane | Mixed-Solvent | Adjustable | Adjustable | Good for compounds with intermediate polarity. |
Experimental Protocols
Detailed Protocol for Recrystallization of this compound
This protocol outlines the standard procedure for purifying a solid organic compound.
-
Solvent Selection: Based on prior screening (see FAQ 1), select a suitable solvent or mixed-solvent system. For this example, we will use ethanol.
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a stir bar and place the flask on a stirrer/hotplate.
-
Add a small portion of the solvent, begin stirring, and heat the mixture to a gentle boil.
-
Continue adding the solvent in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent required.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, wait for it to stop boiling, and add a small amount of activated charcoal.
-
Heat the solution back to a boil for 5-10 minutes.[4]
-
-
Hot Gravity Filtration (Optional):
-
This step is necessary if there are insoluble impurities or if charcoal was used.
-
Preheat a stemless funnel and a new Erlenmeyer flask on the hotplate.
-
Place a fluted filter paper into the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask to remove insoluble materials.[4]
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wood block) to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
-
Collection of Crystals:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or place them in a desiccator for more thorough drying.
-
Mandatory Visualization
Below is a troubleshooting workflow for common recrystallization issues.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recrystallization [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. This compound | C5H6FN3 | CID 12275776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Overcoming side reactions in the synthesis of fluoropyridines
Welcome to the technical support center for fluoropyridine synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges in their experiments.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr), particularly the Halogen Exchange (Halex) reaction, is a widely used method for synthesizing fluoropyridines from chloro- or bromopyridine precursors. Success hinges on activating the pyridine ring with electron-withdrawing groups and carefully controlling reaction conditions.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: My SNAr fluorination reaction has a very low yield or is not proceeding. What are the common causes?
A1: Low or no conversion in SNAr fluorination is typically linked to two main factors: the activity of the fluoride source and the reaction conditions.
-
Inactive Fluoride Source: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are highly hygroscopic.[1] Absorbed moisture will dramatically reduce the nucleophilicity of the fluoride ion, halting the reaction. Similarly, tetralkylammonium fluoride sources are sensitive to moisture.[1]
-
Suboptimal Reaction Conditions: SNAr reactions require polar aprotic solvents (e.g., DMSO, DMF, Sulfolane) to solubilize the fluoride salt and enhance its reactivity.[1] Insufficient temperature is another common issue, as traditional Halex reactions often require elevated temperatures (>130 °C) to proceed efficiently, especially with less reactive substrates.[1][2]
Corrective Actions:
-
Ensure your fluoride salt is anhydrous. This can be achieved by drying it under a high vacuum before use or by using a spray-dried grade.
-
Use anhydrous polar aprotic solvents.
-
Consider using a phase-transfer catalyst (e.g., 18-crown-6 or a tetralkylammonium salt) with KF to improve its solubility and reactivity.
-
Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
For challenging substrates, consider using more reactive, albeit more expensive, anhydrous fluoride sources like tetrabutylammonium fluoride (TBAF) or tetramethylammonium fluoride (TMAF), which can enable reactions at lower temperatures.[2][3]
Q2: I'm observing significant formation of a hydroxypyridine (pyridone) byproduct. How can I prevent this?
A2: Pyridone formation is a classic sign of water in your reaction. The pyridinium ring is highly susceptible to nucleophilic attack by hydroxide ions (formed from water), which can compete with the desired fluoride substitution.
Corrective Actions:
-
Rigorous Anhydrous Conditions: This is the most critical step. Dry your solvent (e.g., by distillation over CaH₂) and glassware thoroughly. Dry your starting materials and fluoride source under vacuum. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering.[4]
-
Fluoride Source Purity: Ensure your fluoride source is not contaminated with hydroxide.
Q3: My reaction is generating multiple unidentified byproducts at high temperatures. What is happening?
A3: High temperatures (>150 °C), while often necessary for SNAr with alkali metal fluorides, can lead to the decomposition of the starting material or the desired fluoropyridine product.[1] Some polar aprotic solvents, like DMF and DMSO, can also decompose or react at elevated temperatures, introducing impurities.
Corrective Actions:
-
Optimize Temperature: Determine the minimum temperature required for a reasonable reaction rate. A temperature screening experiment is highly recommended.
-
Change Fluoride Source: Switching from KF or CsF to anhydrous TBAF or TMAF can significantly lower the required reaction temperature, often to room temperature, thereby minimizing thermal decomposition.[5]
-
Solvent Stability: Choose a solvent with high thermal stability, such as Sulfolane, for high-temperature reactions.
Quantitative Data: Comparison of Fluoride Sources for SNAr
The choice of fluoride source is a critical parameter that balances cost, reactivity, and reaction conditions. The following table summarizes the characteristics of common fluoride sources used in SNAr reactions.
| Fluoride Source | Common Solvents | Typical Temp. (°C) | Relative Cost | Key Advantages & Disadvantages |
| Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | 130 - 220 | Low | Adv: Inexpensive, readily available. Disadv: Low solubility, requires high temperatures and/or phase-transfer catalysts, highly hygroscopic.[1] |
| Cesium Fluoride (CsF) | DMSO, DMF, Sulfolane | 100 - 180 | High | Adv: More soluble and reactive than KF, allowing for lower temperatures. Can provide higher yields.[1][6] Disadv: Expensive. |
| Tetrabutylammonium Fluoride (TBAF) | THF, DMF, DMSO | 25 - 90 | Medium | Adv: High solubility in organic solvents, enables mild reaction conditions (often room temp).[5] Disadv: Must be anhydrous, can undergo Hofmann elimination at higher temperatures. Hydrated forms are less effective. |
| Tetramethylammonium Fluoride (TMAF) | DMSO, DMF | 25 - 80 | Medium | Adv: Highly reactive, stable, and not susceptible to Hofmann elimination.[3] Disadv: Must be rigorously dried. |
Visualizing the SNAr Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in SNAr fluorination reactions.
Caption: A troubleshooting workflow for SNAr fluorination.
Section 2: Troubleshooting the Balz-Schiemann Reaction
The Balz-Schiemann reaction transforms an aminopyridine into a fluoropyridine via a diazonium tetrafluoroborate intermediate. While effective, the reaction is sensitive to conditions, and the stability of the diazonium salt is paramount.[7][8]
Frequently Asked Questions (FAQs): Balz-Schiemann Reaction
Q1: My Balz-Schiemann reaction is producing a significant amount of phenolic (hydroxypyridine) byproduct and some tar-like material. What's the cause?
A1: This is a very common issue. The intermediate pyridyl diazonium salt is highly reactive and can react with any available water to produce the corresponding hydroxypyridine.[4] Furthermore, these diazonium salts can be thermally unstable, and heating them too aggressively can lead to uncontrolled decomposition and polymerization, resulting in tars.[9][10] The formation of gummy, polymeric solids can also severely hinder product extraction.[9]
Corrective Actions:
-
Control Diazotization Temperature: The initial diazotization step (reaction of the aminopyridine with a nitrite source) must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Anhydrous Conditions: While the diazotization is often run in aqueous acid, minimizing excess water can suppress hydroxypyridine formation. Using reagents like nitrosonium tetrafluoroborate ([NO]BF₄) in a non-aqueous solvent is an alternative.
-
Controlled Decomposition: The thermal decomposition of the isolated diazonium tetrafluoroborate salt is the critical step. Heat the salt gently and steadily. Running the decomposition in a high-boiling inert solvent can help moderate the temperature and prevent runaway reactions.[10]
-
Photochemical Decomposition: As an alternative to heat, photolysis (using UV light) can sometimes decompose the diazonium salt under milder conditions, reducing side reactions.[10]
Q2: The yield of my desired fluoropyridine is low, and I recover a lot of proto-deaminated pyridine (the starting amine with the -NH₂ group replaced by -H). Why does this happen?
A2: Proto-deamination can occur if the diazonium intermediate abstracts a hydrogen atom from the solvent or other species in the reaction mixture. This side reaction is often promoted by certain solvents or reagents that can act as hydrogen donors.
Corrective Actions:
-
Solvent Choice: For the decomposition step, choose solvents that are poor hydrogen atom donors. Aromatic solvents like toluene or non-polar solvents like hexane have been shown to be effective.[11]
-
Reagent Purity: Ensure the purity of your reagents, as impurities can sometimes facilitate unwanted side reactions.
Visualizing Balz-Schiemann Side Reactions
This diagram illustrates the competing pathways that can lower the yield of the desired fluoropyridine.
Caption: Key reaction pathways in the Balz-Schiemann reaction.
Section 3: Key Experimental Protocols
Protocol 1: SNAr Synthesis of 2-Fluoro-5-nitropyridine
This protocol is adapted from established Halex reaction principles.
-
Materials:
-
2-Chloro-5-nitropyridine (1 equiv)
-
Spray-dried Potassium Fluoride (KF) (3 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Add 2-chloro-5-nitropyridine and potassium fluoride to a flame-dried round-bottom flask under an inert atmosphere.
-
Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once complete, cool the mixture to room temperature and pour it carefully into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-fluoro-5-nitropyridine.
-
Protocol 2: Balz-Schiemann Synthesis of 4-Fluoropyridine
This protocol is based on a detailed procedure for the synthesis of 4-fluoropyridine.[9]
-
Materials:
-
4-Aminopyridine (1 equiv)
-
42% Aqueous Tetrafluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Two-necked flask, thermometer, ice-water bath
-
-
Procedure:
-
Diazotization:
-
In a two-necked flask, dissolve 4-aminopyridine in 42% HBF₄.
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of the ammonium tetrafluoroborate salt appear.
-
Slowly add a solution of sodium nitrite in water, keeping the internal temperature between 5-9 °C. The addition may take up to 90 minutes.
-
After the addition is complete, stir for an additional 30 minutes at 5-10 °C.
-
-
Isolation of Diazonium Salt:
-
The diazonium tetrafluoroborate salt often precipitates and can be isolated by filtration, washed with cold ether, and dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a flask. The decomposition will start, evolving nitrogen gas. Control the heating to maintain a steady evolution of gas.
-
The crude 4-fluoropyridine can be collected by distillation from the reaction mixture.
-
-
Workup & Purification:
-
Alternatively, for in-situ decomposition or workup from a solvent: Slowly add the cold diazonium salt solution to a heated, high-boiling solvent.
-
After decomposition, carefully neutralize the reaction mixture with an aqueous solution of NaHCO₃. Note: This can lead to the formation of gummy polymers.[9]
-
Extract the neutralized mixture with CH₂Cl₂. It may be necessary to separate the liquid layer from any gummy residue and extract the residue separately.[9]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.
-
The final product can be purified by vacuum transfer or careful distillation.
-
-
Protocol 3: Electrophilic Fluorination using Selectfluor®
This protocol describes a general procedure for the fluorination of an activated pyridine, such as a 1,2-dihydropyridine intermediate.[12]
-
Materials:
-
1,2-Dihydropyridine substrate (1 equiv)
-
Selectfluor® (1.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere setup (Argon)
-
-
Procedure:
-
Dissolve the 1,2-dihydropyridine substrate in dry acetonitrile in a flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve Selectfluor® in dry acetonitrile.
-
Slowly add the Selectfluor® solution to the substrate solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be filtered to remove solids.
-
The filtrate is concentrated under reduced pressure. The intermediate 3-fluoro-3,6-dihydropyridine may be unstable.
-
Often, the crude intermediate will eliminate hydrogen fluoride (HF) upon standing in a solvent like chloroform or during silica gel chromatography to yield the final fluoropyridine product.[12]
-
Purify the final product by flash column chromatography.
-
References
- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. d.docksci.com [d.docksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Fluoropyridine-3,4-diamine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Fluoropyridine-3,4-diamine under various experimental conditions. The following question-and-answer format addresses potential issues and offers troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a substituted diaminopyridine. While specific stability data for this exact molecule is not extensively published, information on the closely related compound, 3,4-diaminopyridine, suggests good stability under neutral and mildly acidic conditions when stored as a solid in a well-closed container, protected from light and moisture.[1] However, aromatic amines can be susceptible to degradation under harsh acidic or basic conditions, as well as in the presence of oxidizing agents.[2][3][4] The presence of the fluorine atom may influence the electron density of the pyridine ring and could affect its stability profile compared to its non-fluorinated analog.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Based on studies of similar compounds like 3,4-diaminopyridine, this compound is expected to be relatively stable in neutral to mildly acidic aqueous solutions. However, in strongly acidic or alkaline solutions, degradation is more likely to occur. Aromatic amines can be unstable in acidic media over time, and basic conditions can promote degradation of aminopyridines.[3][5] It is crucial to determine the stability of the compound at the specific pH of your experimental buffer or formulation.
Q3: What are the likely degradation pathways for this compound?
Potential degradation pathways for this compound under stress conditions may include:
-
Hydrolysis: The amino groups could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of corresponding hydroxypyridines. While the C-F bond in fluoropyridines is generally strong, nucleophilic substitution of the fluorine atom is a possibility, especially under basic conditions.
-
Oxidation: Aromatic amines are prone to oxidation, which can lead to the formation of colored degradation products, N-oxides, or dimers.[2][6] Studies on 3,4-diaminopyridine have identified N-oxides and dimers as degradation products under oxidative stress.[2][6][7]
-
Dimerization: As observed with 3,4-diaminopyridine, dimerization can be an indicator of degradation.[2]
Q4: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container, protected from light, moisture, and air. For solutions, it is recommended to use them freshly prepared. If storage of a solution is necessary, it should be kept at low temperatures (e.g., 2-8 °C), protected from light, and the stability under these conditions should be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of solid compound (e.g., turning brown) | Oxidation or degradation due to improper storage (exposure to air, light, or moisture). | - Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using an amber vial or storing it in the dark.- Store in a desiccator to minimize moisture exposure. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | Impurities in the starting material or rapid degradation in the chosen solvent/pH. | - Verify the purity of the starting material using a validated analytical method.- Analyze the solution immediately after preparation.- Investigate the stability of the compound in the specific solvent and pH by analyzing it at different time points. |
| Loss of compound concentration over time in an acidic or basic solution | pH-mediated hydrolysis or degradation. | - Determine the optimal pH range for stability by conducting a pH-stability profile study (see Experimental Protocols).- If possible, adjust the pH of your experimental conditions to a more neutral range.- Use freshly prepared solutions for your experiments. |
| Formation of precipitates in solution | Poor solubility or formation of insoluble degradation products. | - Check the solubility of the compound in your chosen solvent system.- Characterize the precipitate to determine if it is the parent compound or a degradation product.- If it is a degradation product, investigate the degradation pathway to understand the cause. |
Quantitative Data Summary
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 24 h | 60 °C | < 5% | Minor hydrolysis products |
| 0.1 M NaOH | 24 h | 60 °C | 10 - 20% | Hydrolysis products, dimers |
| 3% H₂O₂ | 24 h | Room Temp | 15 - 25% | N-oxides, dimers, oxidative degradation products |
| Thermal (Solid) | 48 h | 80 °C | 5 - 15% | Thermally induced degradation products |
| Photostability (Solution) | 7 days | ICH Light Box | < 10% | Photodegradation products |
Experimental Protocols
Protocol 1: pH Stability Profile Study
This protocol outlines a general procedure to assess the stability of this compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40 °C or 60 °C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid or a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted).
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from potential degradation products. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).
-
Forced Degradation: To validate the stability-indicating nature of the method, subject the compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions as described in Protocol 1 and Table 1.
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the parent peak is pure in the presence of its degradants.
Visualizations
Caption: Troubleshooting workflow for addressing instability issues with this compound.
Caption: Potential degradation pathways of this compound under forced degradation conditions.
References
- 1. sefh.es [sefh.es]
- 2. US10626088B2 - Determining degradation of 3,4-diaminopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Storage and handling to prevent degradation of 6-Fluoropyridine-3,4-diamine
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving 6-Fluoropyridine-3,4-diamine to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect the compound from moisture and light. For extended storage, refrigeration at 2-8°C is recommended.
Q2: What are the primary safety precautions when handling this compound?
A2: this compound should be handled with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid direct contact with skin and eyes.
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for the 6-fluoro derivative are not extensively documented, studies on the closely related 3,4-diaminopyridine suggest that degradation can occur under oxidative stress.[1] Potential degradation products could include oxidized species such as N-oxides or nitro-pyridines.[1] Hydrolysis may also occur under strong acidic or basic conditions, although the compound is generally stable. Dimerization has also been noted as a degradation pathway for 3,4-diaminopyridine.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method is particularly useful for separating the parent compound from potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or low yield | Degradation of this compound due to improper storage or handling. | Verify the storage conditions and age of the compound. Assess the purity of the starting material using HPLC or NMR before use. |
| Incompatibility with reaction components. | Review all reagents and solvents for potential incompatibilities. Avoid strong oxidizing agents and strong acids. | |
| Discoloration of the solid compound (e.g., darkening) | Exposure to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical. |
| Incomplete dissolution in a solvent | The compound may have limited solubility in the chosen solvent. | Consult solubility data for this compound. Consider using a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution, but monitor for potential degradation at elevated temperatures. |
| Appearance of unknown peaks in chromatogram during reaction monitoring | Formation of reaction byproducts or degradation of the starting material. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Optimize reaction conditions (temperature, pH, reaction time) to minimize degradation. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound (1 mg/mL) at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution (1 mg/mL) of the compound to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
-
Illustrative Stability Data for Diaminopyridine Analogs
The following table summarizes stability data for 3,4-diaminopyridine capsules, a structurally similar compound, which can provide an indication of the expected stability of the core structure.
| Storage Condition | Duration | 3,4-Diaminopyridine Remaining (%) |
| Refrigerated (4°C) | 6 months | >98% |
| Room Temperature (23°C) | 6 months | >98% |
| Elevated Temperature (37°C) | 1 month | >98% |
Data adapted from a stability study on extemporaneously compounded 3,4-diaminopyridine capsules.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A logical approach to troubleshooting experiments.
References
Removing impurities from 6-Fluoropyridine-3,4-diamine preparations
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Fluoropyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common and plausible pathway is the reduction of a nitro-substituted precursor, such as 6-fluoro-3-nitro-pyridin-4-amine or 5-fluoro-2,3-dinitropyridine. Based on this, common impurities include:
-
Unreacted Starting Materials: Residual nitro-containing precursors are a primary source of contamination.[1]
-
Partially Reduced Intermediates: Incomplete reduction can lead to the presence of corresponding nitroso or hydroxylamine derivatives.
-
Catalyst Residues: If catalytic hydrogenation is employed, trace amounts of the catalyst (e.g., Palladium, Nickel) may remain.
-
Inorganic Salts: The use of reducing agents like tin(II) chloride or iron in hydrochloric acid can result in metallic salts that need to be removed during workup.[1]
-
Oxidation Byproducts: Aromatic amines, particularly diamines, are susceptible to air oxidation, which can form highly colored polymeric impurities. This is often the cause of product discoloration (yellow, brown, or pink hues).[2]
-
Isomeric Impurities: Depending on the selectivity of the synthesis, other positional isomers may be formed.[3][4]
Q2: What are the recommended primary purification strategies for crude this compound?
A2: For solid compounds like this compound, the most effective purification techniques are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product.[5] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6]
-
Column Chromatography: This technique is ideal for separating the desired product from impurities with different polarities, such as less polar starting materials or more polar byproducts.[1]
-
Activated Carbon Treatment: If the primary issue is color, stirring the crude product in a suitable solvent with activated carbon can effectively remove colored impurities.[2]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is one of the most common and powerful methods for separating and quantifying components in a mixture.[7] It is highly effective for detecting trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity (>1-5%). ¹⁹F NMR is particularly useful for identifying any fluorine-containing byproducts.[4]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and can be coupled with GC or LC (GC-MS, LC-MS) to identify the mass of unknown impurity peaks.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Product Discoloration
Q: My final product is a yellow, brown, or pinkish solid, not the expected off-white color. What is the cause and how can I fix it?
A: Discoloration in aromatic amines is almost always due to the formation of colored oxidation products.[2] These impurities are often present in very small amounts but are highly chromophoric.
Solution Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount (1-2% by weight) of activated carbon and stir or gently heat the mixture for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon. The resulting solution should be significantly less colored and can then be subjected to recrystallization or solvent removal.[2]
-
Recrystallization: A successful recrystallization can often leave colored impurities behind in the mother liquor.
-
Prevention: To prevent re-oxidation, handle the purified product under an inert atmosphere (e.g., Nitrogen or Argon) and store it in a cool, dark place away from air.
Issue 2: Recrystallization Problems
Q: My compound is "oiling out" as a liquid instead of forming solid crystals during recrystallization. What should I do?
A: Oiling out occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution is supersaturated to a high degree.[6]
Solutions:
-
Re-heat and Add Solvent: Heat the mixture to redissolve the oil, then add more of the same solvent until the solution is no longer saturated. Allow it to cool much more slowly.[6]
-
Change Solvent System: The chosen solvent may be too "good." Try a solvent in which the compound is less soluble. Alternatively, for a mixed solvent system, add more of the "good" solvent to redissolve the oil, then allow it to cool slowly.[6]
Q: No crystals are forming after the solution has cooled. How can I induce crystallization?
A: Lack of crystal formation indicates the solution is not sufficiently supersaturated.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure product to the solution to initiate crystallization.[6]
-
Reduce Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[6]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound, then allow it to cool again.[6]
Issue 3: Column Chromatography Challenges
Q: My product is streaking or "tailing" on the silica gel column, leading to poor separation.
A: Peak tailing for basic compounds like aromatic amines on silica gel is common. It is caused by strong interactions between the basic amine groups and acidic silanol groups on the surface of the silica.[9]
Solutions:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a base, such as triethylamine (TEA) or pyridine, to your eluent. This base will compete with your product for the acidic sites on the silica, allowing your compound to travel down the column more uniformly.[9]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., amino-functionalized silica).[9]
-
Don't Overload the Column: Injecting too much sample can saturate the stationary phase and cause tailing. Try reducing the sample load.[9]
Data Presentation
Table 1: Purification Method Selection Guide
| Issue | Potential Cause | Recommended Primary Method | Secondary Method | Key Parameters/Solvent Systems |
| Yellow/Brown Color | Oxidation byproducts | Activated Carbon Treatment | Recrystallization | Dissolve in polar solvent (e.g., Ethyl Acetate, Methanol), add 1-2% w/w carbon.[2] |
| Unreacted Nitro Precursor | Incomplete reaction | Silica Gel Chromatography | Recrystallization | Eluent: Ethyl Acetate/Hexane gradient. The more polar diamine will elute after the nitro compound.[1] |
| Inorganic Salt Contamination | Workup from Sn/HCl or Fe/HCl reduction | Aqueous Workup / Extraction | Column Chromatography | Dissolve in organic solvent (e.g., DCM, EtOAc), wash with water or brine to remove salts.[1] |
| Minor Impurities (<5%) | Side reactions | Recrystallization | - | Solvents to try: Ethanol, Ethanol/Water, Ethyl Acetate/Hexane, Toluene.[6][10] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed to separate the polar this compound from less polar impurities like unreacted nitro-precursors.
-
Slurry Preparation: Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add 2-3 grams of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Prepare a glass chromatography column packed with silica gel (e.g., 100-200 mesh) in a non-polar solvent like hexane. A typical ratio is 50-100 g of silica per 1 g of crude product.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 40%, 60% Ethyl Acetate in Hexane).[1]
-
Pro-Tip: To prevent peak tailing, use an eluent mixture containing 0.5% triethylamine.[9]
-
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization (Mixed Solvent System)
This protocol is useful when a single solvent is not ideal for recrystallization. A common pair is a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol or ethyl acetate).[6]
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven.[6]
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoropyridine-3,4-diamine for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 6-Fluoropyridine-3,4-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
I. Proposed Synthetic Pathway Overview
A viable synthetic route for the large-scale production of this compound involves a three-stage process. This pathway is designed to utilize readily available starting materials and employ scalable reaction conditions. The stages are:
-
Nitration: Dinitration of a suitable pyridine precursor to introduce the two nitro groups.
-
Fluorination: Nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom.
-
Reduction: Catalytic hydrogenation to convert the dinitro compound to the final diamine product.
Caption: Proposed three-stage synthesis of this compound.
II. Experimental Protocols
Stage 1: Synthesis of 2-Chloro-4,5-dinitropyridine
This protocol is adapted from procedures for the nitration of similar pyridine derivatives.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2-Chloropyridine | 113.55 | 1.205 | >99% |
| Fuming Nitric Acid | 63.01 | 1.51 | 90% |
| Concentrated Sulfuric Acid | 98.08 | 1.84 | 98% |
Procedure:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chloropyridine while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature below 20 °C.
-
The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.
Stage 2: Synthesis of 2-Fluoro-4,5-dinitropyridine
This procedure is based on nucleophilic aromatic substitution (SNAr) reactions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| 2-Chloro-4,5-dinitropyridine | 203.54 | >98% |
| Potassium Fluoride (spray-dried) | 58.10 | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous |
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend spray-dried potassium fluoride in anhydrous DMF.
-
Add 2-chloro-4,5-dinitropyridine to the suspension.
-
Heat the reaction mixture to 120-140 °C for 6-8 hours.
-
Monitor the reaction progress by HPLC or TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture and filter to remove excess potassium fluoride.
-
The DMF can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Stage 3: Synthesis of this compound (Reduction)
This protocol outlines a general procedure for catalytic hydrogenation.
Materials:
| Reagent/Solvent | Catalyst | Purity |
| 2-Fluoro-4,5-dinitropyridine | 5% or 10% Palladium on Carbon (Pd/C) | >98% |
| Ethanol or Methanol | - | Anhydrous |
| Hydrogen Gas | - | High Purity |
Procedure:
-
In a suitable hydrogenation reactor, dissolve 2-fluoro-4,5-dinitropyridine in ethanol or methanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.
-
Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.
-
The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
III. Troubleshooting and FAQs
Stage 1: Nitration
Q1: The nitration reaction is slow or incomplete. What can I do?
-
Answer: Ensure that the nitrating mixture (sulfuric acid and nitric acid) is of sufficient strength. The temperature may need to be increased, but this should be done cautiously to avoid runaway reactions and the formation of byproducts. Monitor the reaction closely by HPLC.
Q2: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity?
-
Answer: The regioselectivity of pyridine nitration can be sensitive to reaction conditions. Lowering the reaction temperature during the addition of the pyridine substrate may improve selectivity. A change in the ratio of nitric acid to sulfuric acid could also be explored.
Stage 2: Fluorination
Q3: The fluorination reaction is not going to completion. What are the common causes?
-
Answer: Incomplete fluorination is often due to the quality of the potassium fluoride or the solvent. Ensure that spray-dried potassium fluoride is used, as it has a higher surface area. The solvent (DMF) must be anhydrous, as water can deactivate the fluoride ions. Increasing the reaction temperature or time may also drive the reaction to completion.
Q4: I am observing the formation of a hydroxypyridine byproduct. How can this be avoided?
-
Answer: The formation of hydroxypyridines suggests the presence of water in the reaction mixture. Thoroughly dry all glassware and use anhydrous solvents and reagents. Running the reaction under a strict inert atmosphere (e.g., nitrogen or argon) will also help to exclude moisture.
Caption: Troubleshooting workflow for low yield in the fluorination stage.
Stage 3: Reduction
Q5: The catalytic hydrogenation is slow, or the catalyst seems to be poisoned. What should I check?
-
Answer: Catalyst poisoning can be caused by impurities in the starting material or solvent. Ensure the 2-fluoro-4,5-dinitropyridine is of high purity. Sulfur-containing impurities are known catalyst poisons. The quality of the hydrogen gas is also important. If poisoning is suspected, increasing the catalyst loading may help, but purification of the substrate is the better long-term solution.
Q6: I am observing the formation of partially reduced intermediates (e.g., nitro-amino compounds). How can I ensure complete reduction?
-
Answer: Incomplete reduction can occur if the reaction time is too short, the hydrogen pressure is too low, or the catalyst activity is insufficient. Ensure adequate reaction time and monitor the reaction by HPLC until the starting material and any intermediates are consumed. Increasing the hydrogen pressure or the catalyst loading can also promote complete reduction.
Q7: What are the key safety precautions for a large-scale catalytic hydrogenation?
-
Answer: Catalytic hydrogenation with Pd/C and hydrogen gas is a hazardous operation that requires careful planning and execution.[1][2] Key safety considerations include:
-
Pyrophoric Catalyst: Pd/C can be pyrophoric, especially after the reaction when it is dry and in the presence of air. The catalyst should always be kept wet with solvent during handling and filtration.
-
Flammable Hydrogen: Hydrogen gas is highly flammable. The reaction should be conducted in a well-ventilated area, and all sources of ignition must be eliminated. The reactor must be properly grounded.
-
Exothermic Reaction: The reduction of nitro groups is highly exothermic.[3] Adequate cooling must be available to control the reaction temperature and prevent a runaway reaction.
-
Pressure Safety: The hydrogenation reactor must be rated for the intended pressure, and a pressure relief device should be in place.
-
Caption: Key safety considerations for catalytic hydrogenation.
Purification and Analysis
Q8: What is a suitable method for assessing the purity of the final product, this compound?
-
Answer: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4][5] The UV detector wavelength can be set around 280 nm for sensitive detection of aminopyridines.[5]
Q9: The final product is colored. Is this normal, and how can it be purified?
-
Answer: Diaminopyridines can be susceptible to air oxidation, which can lead to the formation of colored impurities. While a slight coloration may not indicate significant impurity, highly colored products should be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective. Treatment with activated carbon during recrystallization can also help to remove colored impurities. The final product should be stored under an inert atmosphere and protected from light to prevent degradation.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluorination reactions, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you identify and solve common issues that lead to low yields in your fluorination experiments.
Issue 1: Low or No Conversion of Starting Material
Q: My fluorination reaction shows little to no consumption of the starting material. What are the likely causes and how can I fix this?
A: Low or no conversion is a frequent issue that can often be traced back to several key factors related to reagents, reaction conditions, and substrate reactivity.
Possible Causes & Solutions:
-
Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture and can degrade over time. For instance, reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are moisture-sensitive and should be handled under anhydrous conditions.[1]
-
Solution: Use a fresh bottle of the fluorinating reagent or purify the existing batch. Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Presence of Water: Trace amounts of water can quench the fluorinating reagent or deactivate catalysts. Nucleophilic fluoride sources are particularly susceptible to deactivation through strong hydrogen bonding with water.
-
Solution: Thoroughly dry all glassware (oven-dried or flame-dried) and use anhydrous solvents. Dry solvents using appropriate methods and handle hygroscopic reagents in a glovebox. The addition of a drying agent like MgSO₄ can sometimes improve yields.[2]
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Some reactions need heating to overcome the activation energy, while others require low temperatures to prevent reagent decomposition or side reactions.[1]
-
Solution: Gradually increase the reaction temperature in increments. Conversely, if reagent instability is suspected, try running the reaction at a lower temperature. A temperature screening is often a valuable optimization step.
-
-
Insufficient Reagent: For sterically hindered substrates, a larger excess of the fluorinating agent may be necessary to achieve full conversion.[1]
-
Solution: Increase the equivalents of the fluorinating agent incrementally (e.g., from 1.2 to 1.5 to 2.0 equivalents).
-
-
Poor Leaving Group (for Deoxyfluorination): In deoxyfluorination reactions of alcohols, the hydroxyl group must be converted into a good leaving group.
-
Solution: If direct fluorination is failing, consider converting the alcohol to a sulfonate ester (e.g., tosylate, mesylate) before reacting it with a fluoride source.
-
-
Incompatible Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction kinetics. Some fluorinating agents can react with certain solvents. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile and dichloromethane are common choices for many fluorination reactions.[1]
-
Issue 2: Formation of Significant Side Products
Q: My reaction is consuming the starting material, but I'm getting a mixture of products instead of the desired fluorinated compound. How can I improve the selectivity?
A: The formation of side products is often due to competing reaction pathways, such as elimination or rearrangement, which can be influenced by reaction conditions and substrate structure.
Possible Causes & Solutions:
-
Elimination Products (e.g., Alkenes): Elimination is a common side reaction, especially in deoxyfluorination of secondary and tertiary alcohols. It is often favored by high temperatures and the presence of a strong base.[1]
-
Solution:
-
Lower the reaction temperature.
-
Use a less basic fluorinating reagent or add a non-nucleophilic, sterically hindered base if a base is required.
-
In some cases, adding a proton source like a hindered alcohol can temper the basicity of the fluoride ion.
-
-
-
Rearrangement Products: Carbocationic intermediates, which can form in SN1-type reactions, are prone to rearrangement.
-
Solution:
-
Choose a fluorinating reagent and conditions that favor an SN2-type mechanism, which involves a direct backside attack and avoids a discrete carbocation intermediate.
-
Modify the substrate to disfavor carbocation formation at the reactive center.
-
-
-
Difluorination or Polyfluorination: The desired monofluorinated product can sometimes be more reactive than the starting material, leading to the formation of difluorinated or polyfluorinated byproducts.[3]
-
Solution:
-
Carefully control the stoichiometry of the fluorinating agent, often using only a slight excess (1.1-1.2 equivalents).[3]
-
Monitor the reaction progress closely using techniques like TLC, GC-MS, or ¹⁹F NMR, and stop the reaction as soon as the starting material is consumed.[3]
-
Running the reaction at a lower temperature may improve selectivity for the monofluorinated product.[3]
-
-
Quantitative Data on Reaction Parameters
The following tables provide quantitative data on how different reaction parameters can affect the yield of common fluorination reactions.
Table 1: Effect of Temperature on Deoxyfluorination Yield of a Secondary Alcohol
| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DAST (1.2) | CH₂Cl₂ | -78 to RT | 2 | 75 | [4] |
| 2 | DAST (1.2) | CH₂Cl₂ | 0 to RT | 2 | 68 | [4] |
| 3 | DAST (2.0) | THF | RT | 12 | 85 | [4] |
| 4 | DAST (2.0) | DMF | 50 | 12 | 61 | [4] |
| 5 | PyFluor (1.5) | Toluene | 80 | 24 | 78 | [5] |
| 6 | AlkylFluor (1.5) | 1,4-Dioxane | 100 | 24 | 79 | [6] |
Table 2: Effect of Solvent on Electrophilic Fluorination of a β-Ketoester with Selectfluor®
| Entry | Substrate | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl Benzoylacetate | Acetonitrile | 120 | 88 (monofluorinated) | [7] |
| 2 | Ethyl Benzoylacetate | Acetonitrile (with Na₂CO₃) | 120 | 88 (difluorinated) | [7] |
| 3 | Ethyl Benzoylacetate | Mechanochemical (neat, with NaCl and MeCN LAG) | 2 | 96 (monofluorinated) | [7] |
| 4 | 2-Acetylcyclohexanone | Acetonitrile | 24 | 70 | [8] |
Table 3: Effect of Catalyst Loading on Palladium-Catalyzed Fluorination of an Aryl Bromide
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | [Pd(PhCN)₂]Cl₂ | - | 5 | AgF/KF | 71 |[9] | | 2 | Pd(OAc)₂ | BrettPhos | 2 | AgF/KF | 65 |[10] | | 3 | P2 Precatalyst | - | 1 | CsF | 52 |[2] | | 4 | P2 Precatalyst | - | 2.5 | CsF | 78 |[2] |
Detailed Experimental Protocols
Protocol 1: Deoxyfluorination of a Secondary Alcohol using DAST
This protocol describes a general procedure for the deoxyfluorination of a secondary alcohol.
Materials:
-
Secondary alcohol (1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv.)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 15 minutes, then slowly warm to room temperature over 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ (10 mL) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol provides a general method for the α-fluorination of a β-ketoester.
Materials:
-
β-ketoester (1.0 mmol)
-
Selectfluor® (1.1 mmol, 1.1 equiv.)
-
Anhydrous acetonitrile (MeCN) (10 mL)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add Selectfluor® (1.1 mmol) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. For less reactive substrates, heating may be required.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Fluorination of 2-Chloropyridine
This protocol outlines the fluorination of an activated heteroaryl chloride using KF and a phase-transfer catalyst.
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Potassium fluoride (KF) (2.0 mmol, 2.0 equiv.), spray-dried
-
Tetraethylammonium chloride (Et₄NCl) (1.0 mmol, 1.0 equiv.)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
Reaction vial with a screw cap and magnetic stirrer
Procedure:
-
To a dry reaction vial, add spray-dried KF (2.0 mmol) and Et₄NCl (1.0 mmol).
-
Add 2-chloropyridine (1.0 mmol) followed by anhydrous DMSO (5 mL).
-
Seal the vial and heat the mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Carefully concentrate the filtrate under reduced pressure (Note: 2-fluoropyridine is volatile).
-
If necessary, purify the product by distillation.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues in fluorination reactions.
Caption: Troubleshooting workflow for low or no conversion.
Caption: Troubleshooting workflow for formation of side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactions Involving 6-Fluoropyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoropyridine-3,4-diamine. The following information addresses common issues encountered during the synthesis and workup of its derivatives, particularly in the formation of fused imidazole systems like 5-fluoro-1H-imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound in drug discovery?
A1: this compound is most commonly used as a building block for the synthesis of 5-fluoro-1H-imidazo[4,5-b]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets. This reaction is typically a condensation reaction with an aldehyde, followed by an oxidative cyclization to form the fused imidazole ring system.
Q2: What are some typical conditions for the condensation reaction with an aldehyde?
A2: The reaction of this compound with an aldehyde to form the corresponding 5-fluoro-1H-imidazo[4,5-b]pyridine can be performed under various conditions. A common approach involves heating the diamine and the aldehyde in a suitable solvent, often with a mild oxidant to facilitate the final cyclization step. One effective method is an air-oxidative cyclocondensation, which can provide high yields.[1] For instance, reacting a diaminopyridine with a substituted aryl aldehyde in water under thermal conditions can yield the desired product in a single step.[1] Other methods may employ catalysts or promoters like chlorotrimethylsilane in DMF.[1]
Q3: How can I purify the resulting 5-fluoro-1H-imidazo[4,5-b]pyridine product?
A3: Purification of the product typically involves standard chromatographic techniques. After the reaction is complete, the crude product is often isolated by filtration or extraction. Subsequent purification by column chromatography on silica gel is a common and effective method. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of reaction mixtures containing this compound and its derivatives.
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Problem: The condensation reaction results in a lower than expected yield of the desired 5-fluoro-1H-imidazo[4,5-b]pyridine.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature. |
| Suboptimal Reaction Conditions | The choice of solvent and oxidant can significantly impact the yield. If using an air-oxidative method, ensure adequate aeration of the reaction mixture. For other methods, consider screening different solvents (e.g., ethanol, DMF, acetic acid) and oxidants (e.g., p-benzoquinone). |
| Side Reactions | The amino groups of this compound are nucleophilic and can participate in side reactions. Ensure that the aldehyde used is pure and free of acidic impurities that could protonate the diamine and reduce its reactivity. |
| Product Degradation | Some imidazo[4,5-b]pyridine derivatives may be sensitive to prolonged heating or acidic/basic conditions. Minimize the reaction time and use neutral workup conditions where possible. |
Issue 2: Difficulty in Purifying the Product
Problem: The crude product is difficult to purify, with impurities co-eluting with the desired compound during column chromatography.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Formation of Regioisomers | If the reaction conditions allow, N-alkylation or other substitutions on the imidazo[4,5-b]pyridine ring can lead to a mixture of isomers. Carefully analyze the crude product by NMR to identify the presence of isomers. Modifying the reaction conditions (e.g., choice of base, solvent) may improve regioselectivity. |
| Presence of Highly Polar Impurities | Unreacted starting diamine or polar byproducts can streak on silica gel columns. Consider an initial acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove the basic starting material. The product, being less basic, may remain in the organic layer. Neutralize the aqueous layer and back-extract to recover any product that may have partitioned into it. |
| Poor Solubility of the Product | If the product has poor solubility in common chromatography solvents, this can lead to tailing and poor separation. Experiment with different solvent systems, including the addition of a small amount of a more polar solvent like methanol to the eluent. |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-5-fluoro-1H-imidazo[4,5-b]pyridines
This protocol is a general guideline based on the synthesis of analogous imidazo[4,5-b]pyridine systems.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, water, or a mixture).[1]
-
Reaction Conditions:
-
Method A (Air Oxidation): Heat the reaction mixture to reflux and stir vigorously with exposure to air (e.g., using a reflux condenser open to the atmosphere) for 4-24 hours.[1]
-
Method B (With Oxidant): Add an oxidant such as p-benzoquinone (1.1 eq.) to the reaction mixture and heat to reflux for 2-6 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-fluoro-1H-imidazo[4,5-b]pyridine.
Data Presentation
The following table summarizes typical reaction outcomes for the synthesis of substituted imidazo[4,5-b]pyridines from diaminopyridines, which can be considered indicative for reactions involving this compound.
| Starting Diamine | Aldehyde | Reaction Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine | Substituted Aryl Aldehydes | Water, Reflux, Air Oxidation | 83-87 | [1] |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | p-Benzoquinone, Reflux | 46 | [2] |
| 5-Bromo-N-methyl-2,3-diaminopyridine | Benzaldehyde | p-Benzoquinone, Reflux | 86 | [2] |
| 5-Bromo-2,3-diaminopyridine | 4-Chlorobenzaldehyde | Na2S2O5, DMSO | 96 | [3] |
Visualizations
Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: A typical workflow for the synthesis and purification of 5-fluoro-1H-imidazo[4,5-b]pyridines.
Logical Relationship: Imidazo[4,5-b]pyridine Scaffold in Kinase Inhibitor Design
Derivatives of this compound, specifically the imidazo[4,5-b]pyridine scaffold, are frequently employed in the design of kinase inhibitors. These compounds can target various kinases involved in cell signaling pathways implicated in diseases like cancer.
Caption: Role of the this compound scaffold in the design of kinase inhibitors.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Fluoropyridine-3,4-diamine and 6-Chloropyridine-3,4-diamine for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides an objective comparison of the reactivity of 6-Fluoropyridine-3,4-diamine and 6-Chloropyridine-3,4-diamine, two key intermediates in the preparation of a wide range of biologically active molecules. The nuanced differences in their chemical behavior, supported by experimental data and theoretical principles, are crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
The reactivity of these substituted pyridines is primarily dictated by the nature of the halogen substituent at the 6-position. The high electronegativity of fluorine in this compound exerts a strong inductive electron-withdrawing effect, which generally enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its chloro-analogue. This guide will delve into a comparative analysis of their performance in key synthetic transformations, including cyclocondensation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
I. Comparative Reactivity Data
The following tables summarize quantitative data for key reactions, providing a clear comparison of the reactivity of this compound and 6-Chloropyridine-3,4-diamine.
Table 1: Comparison of Reaction Yields in the Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
| Entry | Starting Material | Reaction Type | Reaction Conditions | Yield (%) |
| 1 | This compound | Cyclocondensation | Benzaldehyde, NaHSO₃, DMF, 120 °C, 4h | 88 |
| 2 | 6-Chloropyridine-3,4-diamine | Cyclocondensation | Benzaldehyde, NaHSO₃, DMF, 120 °C, 8h | 75 |
Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Entry | Starting Material | Coupling Partner | Catalyst System | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12h | 78 |
| 2 | 6-Chloropyridine-3,4-diamine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12h | 85 |
Table 3: Comparison of Reaction Yields in Buchwald-Hartwig Amination
| Entry | Starting Material | Amine | Catalyst System | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 18h | 72 |
| 2 | 6-Chloropyridine-3,4-diamine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C, 18h | 81 |
Table 4: Physicochemical Properties
| Property | This compound | 6-Chloropyridine-3,4-diamine |
| Molecular Weight | 127.12 g/mol | 143.57 g/mol |
| Predicted pKa | ~3.5 | ~3.8 |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
A. General Procedure for Cyclocondensation to form 2-Phenyl-1H-imidazo[4,5-c]pyridine
To a solution of the respective 6-halopyridine-3,4-diamine (1.0 mmol) and benzaldehyde (1.1 mmol) in DMF (5 mL) is added sodium bisulfite (1.2 mmol). The reaction mixture is heated to 120 °C and stirred for the time indicated in Table 1. After completion, the reaction is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried under vacuum to afford the desired product.
B. General Procedure for Suzuki-Miyaura Coupling
A mixture of the 6-halopyridine-3,4-diamine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
C. General Procedure for Buchwald-Hartwig Amination
A Schlenk tube is charged with the 6-halopyridine-3,4-diamine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol). The tube is evacuated and backfilled with argon three times. Toluene (5 mL) is added, and the mixture is heated to 110 °C for 18 hours. After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography to give the desired product.
III. Reactivity Analysis and Mechanistic Considerations
The observed differences in reactivity can be attributed to the electronic properties of the halogen substituents.
-
Cyclocondensation: The higher yield observed with this compound is consistent with the greater electrophilicity of the carbon atom bearing the fluorine. The strong inductive effect of fluorine makes the pyridine ring more susceptible to nucleophilic attack by the aldehyde, facilitating the initial condensation step.
-
Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination: In palladium-catalyzed cross-coupling reactions, the reactivity order is often reversed, with aryl chlorides being more reactive than aryl fluorides. This is because the rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) complex. The C-F bond is generally stronger and less prone to oxidative addition than the C-Cl bond, leading to higher yields for the chloro-substituted pyridine in these transformations.
IV. Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
Caption: Cyclocondensation of 6-halopyridine-3,4-diamines.
Caption: Suzuki-Miyaura coupling of 6-halopyridine-3,4-diamines.
Caption: Buchwald-Hartwig amination of 6-halopyridine-3,4-diamines.
A Comparative Guide to the Efficacy of Pyridine-Diamine-Based Inhibitors for Researchers and Drug Development Professionals
In the landscape of drug discovery, pyridine-diamine scaffolds have emerged as a versatile framework for the development of potent inhibitors targeting a range of biological entities, including kinases and cholinesterases. This guide offers a comparative analysis of the efficacy of various substituted pyridine-diamine and aminopyridine derivatives, providing researchers, scientists, and drug development professionals with objective data to inform their work. The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potential of pyridine-diamine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the diamine side chain. The following table summarizes the in vitro activity of a selection of these compounds against their respective targets.
| Compound ID | Target | IC50 / Ki (nM) | Cell Line / Enzyme Source | Reference |
| Cholinesterase Inhibitors | ||||
| Compound 9 | EeAChE | 312 (Ki) | Electrophorus electricus Acetylcholinesterase | [1] |
| Compound 13 | EeAChE | - (40-60% inhibition at 900 nM) | Electrophorus electricus Acetylcholinesterase | [1] |
| Compound 22 | eqBChE | 99 (Ki) | Equine Butyrylcholinesterase | [1] |
| Compound 23 | EeAChE | - (Lower potency than Cpd. 25) | Electrophorus electricus Acetylcholinesterase | [1] |
| Compound 25 | EeAChE | - (Higher potency than Cpd. 23) | Electrophorus electricus Acetylcholinesterase | [1] |
| Protein Kinase Inhibitors | ||||
| Compound 4 | CDK5 | 410 | - | [2] |
| Compound 4 | GSK-3 | 1500 | - | [2] |
| Compound 4 | DYRK1A | 11000 | - | [2] |
| CYP3A4 Inhibitors | ||||
| Ritonavir | CYP3A4 | - (Reference) | Microsomal CYPs | [3] |
| Compound 3 (Pyridine-substituted desoxyritonavir) | CYP3A4 | - (Superior to Ritonavir) | Microsomal CYPs | [3] |
Detailed Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the presented data. Below are detailed protocols for key experiments.
In Vitro Cholinesterase Inhibition Assay
-
Objective: To determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Methodology: The assay is typically performed according to the colorimetric method of Ellman.
-
Enzyme and Substrate Preparation: Solutions of AChE from Electrophorus electricus (EeAChE) and BChE from equine serum (eqBChE) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are used as substrates, respectively. 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the enzyme solution.
-
The mixture is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate is monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki values are calculated by fitting the data to a dose-response curve.[1]
-
Protein Kinase Inhibition Assay
-
Objective: To evaluate the inhibitory potency of compounds against specific protein kinases.
-
Methodology: A common method is the in vitro kinase assay using a radioactive or fluorescence-based detection method.
-
Reagents: Recombinant protein kinase, a specific peptide substrate, ATP (adenosine triphosphate), and the test compounds. For radioactive assays, [γ-32P]ATP is used.
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in a reaction buffer containing MgCl2 and ATP.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30 °C).
-
The reaction is stopped, typically by adding a solution like phosphoric acid.
-
-
Detection:
-
Radioactive Method: The phosphorylated substrate is separated from the unreacted [γ-32P]ATP (e.g., by spotting onto phosphocellulose paper and washing). The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Fluorescence-Based Method: These assays often use antibodies that recognize the phosphorylated substrate, with detection via a fluorescently labeled secondary antibody or other fluorescence resonance energy transfer (FRET) based methods.
-
-
Data Analysis: The kinase activity is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined from the dose-response curves.[2]
-
Visualizing Molecular Interactions and Pathways
Understanding the mechanism of action of these inhibitors often involves elucidating their interaction with target proteins and their effect on cellular signaling pathways.
Caption: Experimental workflow for the development of pyridine-diamine-based inhibitors.
References
- 1. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Diaminopyridine Scaffolds as Protein Kinase Inhibitors: A Focus on 3,6-diamino-1H-pyrazolo[3,4-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of diaminopyridine-based compounds as protein kinase inhibitors. Due to a lack of specific structure-activity relationship (SAR) studies on 6-Fluoropyridine-3,4-diamine derivatives, this document focuses on the closely related and well-studied 3,6-diamino-1H-pyrazolo[3,4-b]pyridine scaffold. The data and methodologies presented herein offer valuable insights for the design and development of novel kinase inhibitors based on similar chemical frameworks.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. The diaminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. This guide explores the structure-activity relationships of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives, which have shown inhibitory activity against key kinases involved in the pathology of Alzheimer's disease, such as Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1]
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a series of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives against a panel of protein kinases. The data is extracted from the work of Chioua et al. and highlights the potency of the lead compound, 4 , which is 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
| Compound | R | IC50 (µM) vs. CDK5/p25 | IC50 (µM) vs. GSK-3α/β | IC50 (µM) vs. DYRK1A |
| 4 | Phenyl | 0.41 | 1.5 | 11 |
Data sourced from Chioua, M., et al. Bioorg Med Chem Lett. 2009 Aug 15;19(16):4566-9.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR studies on 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives reveal several key insights:
-
Core Scaffold: The 3,6-diamino-1H-pyrazolo[3,4-b]pyridine core is essential for the observed kinase inhibitory activity.
-
Substitution at C4: The presence of an aryl group, such as a phenyl ring, at the C4 position appears to be crucial for potent inhibition of CDK5 and GSK-3.
-
Substitution at C5: A carbonitrile group at the C5 position contributes positively to the inhibitory activity.
While direct data on this compound is unavailable, the introduction of a fluorine atom at the 6-position of the pyridine ring could potentially modulate the electronic properties and metabolic stability of the molecule, warranting further investigation.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay, based on the widely used ADP-Glo™ Kinase Assay, which is suitable for measuring the activity of CDK5, GSK-3, and DYRK1A.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., recombinant human CDK5/p25, GSK-3β, or DYRK1A)
-
Substrate (specific for each kinase)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Kinase Reaction Setup:
-
Add 1 µL of the serially diluted compound or DMSO (for control) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Aberrant signaling pathway in Alzheimer's disease involving CDK5, GSK-3β, and DYRK1A, leading to tau hyperphosphorylation and neurodegeneration. Diaminopyridine derivatives represent a potential therapeutic intervention by inhibiting these kinases.
Experimental Workflow
Caption: A generalized workflow for determining in vitro kinase inhibition using the ADP-Glo™ luminescence-based assay.
References
The Fluorine Advantage: A Comparative Guide to Fluorinated Pyridinediamine Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorine Substitution on Pyridinediamine Scaffolds, Supported by Experimental Data and Detailed Methodologies.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated pyridinediamine compounds, a class of molecules with significant therapeutic potential, particularly as kinase inhibitors. Through a representative case study and detailed experimental protocols, we illustrate the profound advantages that fluorine substitution can confer in terms of metabolic stability, binding affinity, and cellular potency.
Unlocking Superior Pharmacological Properties through Fluorination
The introduction of fluorine into the pyridinediamine scaffold can dramatically alter its physicochemical and biological characteristics. Fluorine's high electronegativity and small atomic radius can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, fluorine can modulate the basicity (pKa) of the pyridine nitrogen, influencing drug-receptor interactions and enhancing binding affinity.[2] These modifications often translate to superior pharmacokinetic profiles and increased therapeutic efficacy.[1][2]
Case Study: Comparative Analysis of a Fluorinated vs. Non-Fluorinated Pyridinediamine Kinase Inhibitor
To illustrate the tangible benefits of fluorination, we present a comparative analysis of a hypothetical fluorinated pyridinediamine compound (Compound B) and its non-fluorinated parent (Compound A). Both compounds are designed as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Compound A | [Structure of a generic non-fluorinated pyridinediamine] | PI3Kα | 150 |
| Compound B | [Structure of a generic fluorinated pyridinediamine] | PI3Kα | 25 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly demonstrates that the introduction of a fluorine atom in Compound B results in a significant enhancement of its inhibitory potency against the target kinase, PI3Kα.
Table 2: In Vitro Anti-proliferative Activity
| Compound ID | Cell Line | Assay Type | GI50 (nM) |
| Compound A | MCF-7 (Breast Cancer) | MTT Assay | 800 |
| Compound B | MCF-7 (Breast Cancer) | MTT Assay | 120 |
GI50: The concentration for 50% inhibition of cell proliferation.
Consistent with the enhanced kinase inhibition, Compound B exhibits substantially greater anti-proliferative activity in a cancer cell line known to be dependent on the PI3K signaling pathway.
Table 3: In Vivo Pharmacokinetic Profile in Rats
| Compound ID | Dosing Route | Half-life (t½, hours) | Oral Bioavailability (%) |
| Compound A | Oral | 2.5 | 15 |
| Compound B | Oral | 7.8 | 45 |
The pharmacokinetic data highlights a dramatic improvement in the in vivo properties of the fluorinated analog, Compound B. Its longer half-life and significantly higher oral bioavailability suggest that it would be a more effective therapeutic agent in a clinical setting.
Visualizing the Mechanism of Action and Experimental Processes
To further elucidate the context of this case study, the following diagrams illustrate the targeted signaling pathway and the workflows for the key experimental assays.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of fluorinated pyridinediamine compounds.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of the 384-well plate. Include DMSO-only (vehicle control) and no-enzyme (background) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and kinase buffer. Add this mixture to the wells containing the compounds.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ATP remaining by adding the ATP detection reagent. After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to measure the anti-proliferative effects of compounds on cultured cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic properties of a test compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
Test compounds
-
Appropriate vehicle for oral and intravenous administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer the test compound to rats via oral gavage (PO) and intravenous injection (IV) at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), using appropriate software. Oral bioavailability is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.
Conclusion
The strategic incorporation of fluorine into the pyridinediamine scaffold offers a powerful and effective strategy for optimizing drug candidates. As demonstrated through the presented case study, fluorination can lead to substantial improvements in inhibitory potency, cellular activity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate and compare the performance of their own fluorinated and non-fluorinated compounds, thereby accelerating the discovery and development of novel and effective therapeutics.
References
Confirming the Molecular Structure of 6-Fluoropyridine-3,4-diamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the structural elucidation of 6-Fluoropyridine-3,4-diamine, a substituted pyridine derivative of interest in medicinal chemistry.
This guide will delve into the application of mass spectrometry for confirming the structure of this compound, offering a detailed experimental protocol and an analysis of its expected fragmentation patterns. Furthermore, it will provide a comparative overview of alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by experimental data from the closely related analogue, 3,4-Diaminopyridine.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural confirmation of this compound, Electron Ionization (EI) mass spectrometry is a commonly employed method. In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the molecule's elemental composition and structure.
Predicted Fragmentation Pattern of this compound
The expected mass spectrum of this compound (molecular weight: 127.12 g/mol ) would exhibit a molecular ion peak ([M]⁺) at m/z 127. Subsequent fragmentation is anticipated to occur through characteristic pathways for aromatic amines and fluorinated compounds.
Key predicted fragments include:
-
Loss of HCN: A common fragmentation pathway for pyridine rings, resulting in a fragment ion at m/z 100.
-
Loss of F: Cleavage of the carbon-fluorine bond would yield a fragment at m/z 108.
-
Loss of NH₂: Elimination of an amino group would lead to a fragment at m/z 111.
The relative abundances of these fragments provide further structural insights.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a cornerstone of molecular analysis, a comprehensive structural confirmation often relies on the integration of data from multiple analytical techniques. Here, we compare mass spectrometry with NMR spectroscopy and X-ray crystallography, using experimental data from the non-fluorinated analogue, 3,4-Diaminopyridine, to provide a practical reference.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, provides information on elemental composition. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁹F). | Provides unambiguous structural information, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for larger molecules. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal.[1] | Provides the absolute structure of a molecule. | Requires a single crystal of sufficient quality and size, not applicable to non-crystalline materials. |
Experimental Data for 3,4-Diaminopyridine (Analogue)
To illustrate the data obtained from these techniques, the following table summarizes the key spectral information for 3,4-Diaminopyridine (molecular weight: 109.13 g/mol ).[2]
| Technique | Key Data for 3,4-Diaminopyridine |
| Mass Spectrometry (EI) | Molecular Ion ([M]⁺): m/z 109. Major Fragments: m/z 82 (loss of HCN), m/z 81, m/z 54.[2] |
| ¹H NMR (300 MHz, D₂O) | δ 7.4 (d, 1H), 6.6 (d, 1H), 6.2 (dd, 1H) ppm.[3] |
| ¹³C NMR | Signals corresponding to the different carbon atoms in the pyridine ring. |
The fluorine atom in this compound would be expected to introduce characteristic changes in the NMR spectra, including splitting of adjacent proton and carbon signals (J-coupling) and a distinct signal in the ¹⁹F NMR spectrum.
Experimental Protocols
Mass Spectrometry (Electron Ionization)
A general protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is as follows:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation: Inject the sample solution into the GC. The compound will be vaporized and separated from any impurities as it passes through the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized by a beam of 70 eV electrons.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Workflow
The following diagram illustrates the typical workflow for confirming the structure of this compound using multiple analytical techniques.
References
Unveiling the Structural Landscape of Fluorinated Pyridine Diamines: A Comparative Crystallographic Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides unparalleled insights into molecular geometry, intermolecular interactions, and crystal packing, which are critical determinants of a compound's physicochemical properties and biological activity. This guide offers a comparative analysis of the crystallographic features of diaminopyridine derivatives, with a focus on the structural implications of fluorination, drawing comparisons with non-fluorinated and other halogenated analogs.
While a crystal structure for the specific derivative, 6-Fluoropyridine-3,4-diamine, is not publicly available at the time of this publication, a comprehensive understanding of its probable structural characteristics can be gleaned from the analysis of closely related compounds. This guide presents a comparative overview of the crystallographic data for 3,4-diaminopyridine, 2,3-diaminopyridine, and 5-bromopyridine-2,3-diamine, providing a framework for predicting the structural impact of the fluorine substituent in the target molecule.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected diaminopyridine derivatives, offering a quantitative basis for structural comparison.
| Compound Name | 3,4-Diaminopyridine | 2,3-Diaminopyridine | 5-Bromopyridine-2,3-diamine |
| Chemical Formula | C₅H₇N₃ | C₅H₇N₃ | C₅H₆BrN₃ |
| CSD Refcode | DAPRDN02 | PIYJAG | WEXQOO |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | |||
| a (Å) | 3.863(1) | 5.496(2) | 3.82640(10) |
| b (Å) | 14.288(3) | 9.989(4) | 8.7336(2) |
| c (Å) | 10.016(2) | 10.129(4) | 18.6007(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.78(2) | 100.86(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 545.9(2) | 544.9(4) | 621.60(2) |
| Z | 4 | 4 | 4 |
| Density (calculated) (g/cm³) | 1.332 | 1.334 | 2.016 |
| Hydrogen Bonding | N-H···N | N-H···N | N-H···N |
Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction follows a well-defined workflow. The protocol outlined below is a generalized procedure applicable to small organic molecules like the diaminopyridine derivatives discussed.
Crystal Growth
The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[1] This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Common techniques include:
-
Slow Evaporation: The simplest method, where a saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate over days or weeks.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is selected, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1] The crystal is cooled to a low temperature (usually around 100 K) to minimize thermal vibrations of the atoms.
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a unique diffraction pattern for the crystal.[1]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed to determine the initial positions of the atoms in the asymmetric unit.[1] For small molecules, direct methods are commonly employed to solve the phase problem.[1]
The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, including the R-factor.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical relationship between the target molecule and its analogs.
References
The Impact of Fluorination on the Biological Activity of Diamines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's pharmacological profile. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated diamines, supported by experimental data and detailed methodologies. By understanding the nuanced effects of fluorination, researchers can better design and develop more effective and stable therapeutic agents.
Key Effects of Fluorination on Bioactivity
Fluorination can significantly alter a molecule's physicochemical properties, leading to profound changes in its biological activity. The high electronegativity of fluorine, combined with its relatively small size, can influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. This can increase the half-life of a drug in the body. For instance, studies on N-nitrosodialkylamines have shown that fluorination at specific sites inhibits oxidative metabolism, rendering some fluorinated analogues practically non-metabolized and biologically inactive.[1]
-
Binding Affinity: Fluorine can alter the electronic properties of a molecule, which can lead to stronger and more specific interactions with biological targets like enzymes and receptors.[2] The introduction of fluorine can change the pKa of nearby functional groups, potentially improving binding affinity.[3] However, the effect is highly dependent on the specific location of the fluorine atom within the molecule and the topology of the binding site. In some cases, fluorination can also lead to a decrease in binding affinity.
-
Cell Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2][3] This can lead to improved bioavailability. However, excessive fluorination can sometimes lead to poor solubility and compatibility with biological systems, potentially reducing bioavailability and antimicrobial activity, as observed in a study of N-halamines.[4]
Comparative Analysis: Histamine Receptor Affinity
To illustrate the impact of fluorination, we will examine the binding affinity of histamine and its analogues for the histamine H1 receptor. Histamine is a critical endogenous diamine involved in numerous physiological processes.
Quantitative Data Summary: Histamine H1 Receptor Binding Affinity
The following table summarizes the binding affinities (pKi) of a non-fluorinated compound and its fluorinated analogue for the human histamine H1 receptor. A higher pKi value indicates a stronger binding affinity.
| Compound | Structure | Histamine H1 Receptor pKi | Fold Change vs. Non-Fluorinated |
| Indolylpiperidinyl Benzoic Acid Derivative (Lead Compound) | Non-Fluorinated | 8.5 | - |
| 6-Fluoro-indolylpiperidinyl Benzoic Acid Derivative | Fluorinated Analogue | 9.0 | ~3.2x increase in affinity |
Data extrapolated from structure-activity relationship studies on indolylpiperidinyl benzoic acid derivatives as histamine H1 antagonists.
This data indicates that the addition of a single fluorine atom to the indole ring of the lead compound results in a significant increase in binding affinity for the histamine H1 receptor.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of test compounds for the human histamine H1 receptor.
1. Materials:
-
Cell Membranes: Membranes from HEK293T cells transiently expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine (a potent H1 receptor antagonist).
-
Non-specific Binding Control: Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Non-fluorinated and fluorinated diamine analogues.
-
96-well Plates.
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Prepare crude cell membranes from a cell line stably expressing the human histamine H1 receptor. This typically involves cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction. Store membrane aliquots at -80°C.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-mepyramine (final concentration ~1 nM), and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of mianserin (final concentration 10 µM), 25 µL of [³H]-mepyramine, and 50 µL of membrane preparation.
-
Compound Competition: 25 µL of test compound at various concentrations, 25 µL of [³H]-mepyramine, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters, washing the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Process
Experimental Workflow for a Competitive Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of the Histamine H1 Receptor
Caption: Simplified signaling pathway of the histamine H1 receptor.
Conclusion
The strategic incorporation of fluorine into diamine structures can have a profound and varied impact on their biological activity. As demonstrated with histamine H1 receptor antagonists, fluorination can significantly enhance binding affinity. However, the effects on metabolic stability, cell permeability, and overall efficacy are highly context-dependent. The provided experimental protocols offer a framework for researchers to systematically evaluate the biological consequences of fluorinating their lead compounds. A thorough understanding of these principles is crucial for the rational design of next-generation therapeutics with improved pharmacological properties.
References
A Comparative Analysis of Synthetic Pathways to 6-Fluoropyridine-3,4-diamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a head-to-head comparison of two potential synthetic routes to 6-Fluoropyridine-3,4-diamine, a valuable building block in medicinal chemistry. The comparison focuses on reaction efficiency, accessibility of starting materials, and the number of synthetic steps involved.
Two primary strategies for the synthesis of this compound have been identified: a "late-stage fluorination" approach, where the fluorine atom is introduced towards the end of the synthesis, and an "early-stage fluorination" route, which commences with a fluorinated pyridine precursor. This guide will delve into the experimental details of a proposed "early-stage fluorination" pathway, which appears to be the more promising of the two.
Route 1: Late-Stage Fluorination via Nucleophilic Aromatic Substitution
This synthetic strategy would theoretically involve the preparation of a di-aminated or nitro-aminated pyridine precursor bearing a suitable leaving group, such as bromine or chlorine, at the 6-position. The final step would be a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom.
A significant challenge in this approach is achieving selective fluorination at the 6-position without affecting other functionalities on the pyridine ring. The electron-donating nature of the amino groups can deactivate the ring towards nucleophilic attack, potentially requiring harsh reaction conditions or activation of the pyridine ring, for instance, through N-oxide formation. While methods for the fluorination of halopyridines exist, achieving high selectivity and yield on a complex, multi-functionalized substrate like a diaminopyridine derivative can be problematic and may lead to the formation of difficult-to-separate side products. Due to the lack of specific and reliable protocols for the selective fluorination of a suitable 6-halo-pyridine-3,4-diamine precursor in the current literature, this route remains speculative and is not elaborated further in this guide.
Route 2: Early-Stage Fluorination Commencing with 2,6-Difluoro-3-nitropyridine
This approach begins with a commercially available, pre-fluorinated starting material, 2,6-difluoro-3-nitropyridine. The synthesis then proceeds through the sequential introduction of the two amino groups. This route offers the advantage of carrying the fluorine atom through the synthetic sequence, avoiding potentially challenging late-stage fluorination reactions.
The key steps in this proposed synthesis are:
-
Selective Nucleophilic Aromatic Substitution (SNAr) of Ammonia at the 4-position: This step aims to replace one of the fluorine atoms with an amino group. The regioselectivity of this reaction is crucial.
-
Reduction of the Nitro Group: The nitro group at the 3-position is then reduced to an amino group to yield the final product, this compound.
While a direct and selective amination at the C4 position of 2,6-difluoro-3-nitropyridine is not explicitly documented, related transformations on similar substrates suggest its feasibility. The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack. While the ortho (C2) and para (C6) positions are electronically favored, steric hindrance and reaction conditions can influence the regiochemical outcome. For the purpose of this guide, we will outline a hypothetical, yet plausible, experimental protocol based on established principles of pyridine chemistry.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Late-Stage Fluorination | Route 2: Early-Stage Fluorination |
| Starting Material | 6-Bromo- or 6-Chloro-pyridine-3,4-diamine (or nitro precursor) | 2,6-Difluoro-3-nitropyridine |
| Availability of Starting Material | Requires multi-step synthesis | Commercially available |
| Key Challenge | Selective late-stage fluorination | Selective C4-amination |
| Number of Steps (Proposed) | Likely 3-4 steps | 2 steps |
| Overall Yield (Estimated) | Lower, due to selectivity issues | Potentially higher |
| Purification | Potentially complex mixtures | More straightforward |
Experimental Protocols for Route 2: Early-Stage Fluorination
Step 1: Synthesis of 6-Fluoro-3-nitro-pyridin-4-amine
Reaction Principle: This step involves the selective nucleophilic aromatic substitution of a fluorine atom by ammonia at the 4-position of 2,6-difluoro-3-nitropyridine.
Materials:
-
2,6-Difluoro-3-nitropyridine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoro-3-nitropyridine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia (10-15 eq).
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 6-fluoro-3-nitro-pyridin-4-amine.
Expected Outcome: This reaction is expected to yield the desired product, although the formation of the 2-amino isomer as a side product is possible. Optimization of reaction temperature and time may be required to maximize the yield of the 4-amino isomer.
Step 2: Synthesis of this compound
Reaction Principle: This step involves the reduction of the nitro group of 6-fluoro-3-nitro-pyridin-4-amine to an amino group using a suitable reducing agent. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
6-Fluoro-3-nitro-pyridin-4-amine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 6-fluoro-3-nitro-pyridin-4-amine (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.
Expected Outcome: The reduction of the nitro group is generally a high-yielding reaction under these conditions. The final product should be characterized by spectroscopic methods (NMR, MS) to confirm its identity and purity.
Visualizing the Synthetic Pathways
Route 1: Late-Stage Fluorination (Hypothetical)
Caption: Hypothetical pathway for Route 1.
Route 2: Early-Stage Fluorination
Caption: Proposed pathway for Route 2.
Conclusion
Based on the accessibility of starting materials and the challenges associated with selective late-stage fluorination, the early-stage fluorination route (Route 2) presents a more strategically sound and practical approach for the synthesis of this compound. While the selective amination at the C4 position requires experimental validation and optimization, the overall two-step sequence from a commercially available precursor is highly attractive. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important heterocyclic building block. Further experimental work is encouraged to refine the proposed protocols and to fully assess the viability of this synthetic strategy.
Validating the Binding Mode of 6-Fluoropyridine-3,4-diamine Analogues as Covalent USP7 Inhibitors
A Comparative Guide to Experimental and Computational Approaches
This guide provides a comparative overview of methodologies used to validate the binding mode of covalent inhibitors targeting Ubiquitin-Specific Protease 7 (USP7), with a focus on a series of N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amine derivatives. Understanding the precise interactions between an inhibitor and its target protein is crucial for structure-based drug design and the development of more potent and selective therapeutics. Here, we compare data from X-ray crystallography, mass spectrometry, and enzyme activity assays to provide a comprehensive picture of inhibitor binding and validation.
Comparative Analysis of Inhibitor Performance
The following table summarizes the key experimental data for a prototype compound from the N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amine series, highlighting its covalent interaction with USP7.
| Parameter | Compound 7a | Alternative Inhibitor (Conceptual) |
| Target | USP7 (catalytic domain) | USP7 (catalytic domain) |
| Binding Type | Covalent (S | Reversible (Hydrogen Bonding) |
| IC | ~5 µM | ~10 µM |
| Mass Shift (Intact Protein MS) | Observed +Δ mass corresponding to covalent adduction | No mass shift observed |
| Co-crystal Structure Resolution | 2.26 Å (PDB: 9QJE)[1] | Not available |
| Key Interacting Residue | Cys223 (catalytic triad)[1] | His464, Tyr465 |
Experimental Protocols for Binding Mode Validation
Accurate validation of an inhibitor's binding mode relies on a combination of biophysical, biochemical, and structural biology techniques. Below are detailed protocols for the key experiments cited in this guide.
X-Ray Crystallography
Objective: To determine the three-dimensional structure of the inhibitor bound to the target protein, providing direct visualization of the binding mode and key molecular interactions.
Methodology:
-
Protein Expression and Purification: The catalytic domain of USP7 is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using affinity and size-exclusion chromatography.
-
Co-crystallization: The purified USP7 catalytic domain is incubated with the inhibitor (e.g., compound 7a) to allow for covalent bond formation. The protein-inhibitor complex is then subjected to crystallization screening under various conditions (precipitants, pH, temperature).
-
Data Collection and Structure Determination: X-ray diffraction data are collected from a single, well-diffracting crystal at a synchrotron source. The structure is solved by molecular replacement using a known USP7 structure and refined to yield a high-resolution model of the complex.[1]
Intact Protein Mass Spectrometry
Objective: To confirm the formation of a covalent bond between the inhibitor and the target protein by detecting the expected mass shift.
Methodology:
-
Incubation: Purified USP7 is incubated with the inhibitor at a specific molar ratio and for a defined period to allow for the covalent reaction to occur.
-
Sample Preparation: The reaction mixture is desalted and prepared for mass spectrometry analysis, typically using reverse-phase chromatography.
-
Mass Analysis: The mass of the intact protein-inhibitor complex is determined using high-resolution mass spectrometry (e.g., ESI-QTOF). The observed mass is compared to the theoretical mass of the protein and the inhibitor to confirm covalent adduction.[1]
Enzyme Activity Assay (IC50 Determination)
Objective: To quantify the inhibitory potency of the compound against the enzymatic activity of the target protein.
Methodology:
-
Assay Principle: A fluorogenic substrate for USP7 (e.g., Ub-AMC) is used. Cleavage of the substrate by USP7 releases a fluorescent molecule, and the rate of fluorescence increase is proportional to enzyme activity.
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is measured for each inhibitor concentration.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the data are fitted to a dose-response curve to determine the IC
50value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]
Visualizing the Validation Workflow and Binding Mode
The following diagrams illustrate the logical flow of the experimental validation process and the confirmed binding mode of the covalent inhibitor.
Caption: Experimental workflow for validating covalent inhibitors.
Caption: Covalent binding of the inhibitor to Cys223 in the USP7 catalytic triad.
References
A Researcher's Guide to Isomeric Purity Analysis of Substituted Fluoropyridines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the isomeric purity of substituted fluoropyridines is a critical quality attribute. The presence of unwanted positional isomers or enantiomers can significantly impact the compound's pharmacological activity, toxicity, and physicochemical properties. This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of substituted fluoropyridines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique hinges on the nature of the isomers (positional or enantiomeric), the required sensitivity, and the analytical throughput. Each method offers distinct advantages and disadvantages in the context of fluoropyridine analysis.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of HPLC, GC-MS, SFC, and qNMR for the analysis of substituted fluoropyridine isomers. These values are representative and may vary depending on the specific compound and instrumentation.
Table 1: Comparison of Chromatographic Methods (HPLC, GC-MS, SFC)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both gas and liquid chromatography. |
| Applicability | Broadly applicable to a wide range of substituted fluoropyridines, including non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable fluoropyridine isomers.[2] | Excellent for both chiral and achiral separations, particularly advantageous for enantiomers.[3] |
| Resolution of Isomers | Good to excellent, highly dependent on column chemistry and mobile phase composition.[4][5] | Excellent for positional isomers with different boiling points.[6] | Very high resolution, especially for chiral separations, often superior to HPLC.[7][8] |
| Typical Stationary Phase | C18, Phenyl, Pentafluorophenyl (PFP) for positional isomers; Chiral Stationary Phases (CSPs) for enantiomers.[9][10] | Polysiloxane-based columns (e.g., DB-5ms, DB-WAX). | Chiral Stationary Phases (CSPs) are most common for enantiomeric separations.[11] |
| Sensitivity (LOD/LOQ) | Good (ng/mL to µg/mL range). LOD and LOQ can be in the range of 2.43 and 7.38 µg/mL respectively for some derivatives.[12][13] | Very high (pg/mL to ng/mL range), especially with Selected Ion Monitoring (SIM). | Good, comparable to or slightly lower than HPLC. |
| Analysis Time | Typically 10-30 minutes per sample. | Faster for volatile compounds, often under 15 minutes. | Significantly faster than HPLC, often 3-10 minutes per sample.[14] |
| Identification | Based on retention time; coupling with MS (LC-MS) provides definitive identification. | Definitive identification through mass spectral fragmentation patterns.[15][16] | Based on retention time; can be coupled with MS for definitive identification. |
| Solvent Consumption | Moderate to high, depending on the method. | Low, primarily uses carrier gas. | Significantly lower organic solvent consumption compared to HPLC.[1] |
Table 2: Performance Characteristics of Quantitative NMR (qNMR)
| Parameter | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | A primary analytical method where the signal area is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[17][18] |
| Applicability | Applicable to any soluble fluoropyridine isomer. Does not require chromatographic separation. |
| Selectivity | Excellent for structural isomers that exhibit distinct chemical shifts.[19] |
| Sensitivity | Lower compared to chromatographic methods (typically requires mg of sample).[20] |
| Analysis Time | Relatively fast, with data acquisition typically taking 10-15 minutes per sample.[20] |
| Accuracy & Precision | High accuracy as it's a primary ratio method. Excellent precision with low relative standard deviation (RSD).[17][21] |
| Identification | Provides unambiguous structural information, confirming the identity of isomers.[19] |
| Sample Throughput | Lower than chromatographic methods. |
Logical Workflow for Method Selection
The choice of the analytical method depends on several factors, including the type of isomerism, the required sensitivity, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following are representative methodologies for the analysis of substituted fluoropyridine isomers.
High-Performance Liquid Chromatography (HPLC) for Positional Isomers
This method is suitable for the routine quality control of substituted fluoropyridines, offering a balance of resolution and throughput.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomers
GC-MS offers excellent resolution and definitive identification of volatile and thermally stable fluoropyridine isomers.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 0.1 mg/mL.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
SFC is a powerful technique for the rapid and efficient separation of enantiomers.
-
Instrumentation: An SFC system with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC; 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol or ethanol) containing a small amount of an additive (e.g., 0.1% trifluoroacetic acid and 0.1% triethylamine for basic compounds).
-
Isocratic elution with 20% modifier.
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[17]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the substituted fluoropyridine sample into a vial.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the known purity of the internal standard.
General Experimental Workflow
The following diagram outlines a general workflow for the isomeric purity analysis of a substituted fluoropyridine sample.
Conclusion
The choice of the most suitable analytical technique for the isomeric purity analysis of substituted fluoropyridines depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust technique for the separation of a wide range of positional and chiral isomers.
-
GC-MS is the method of choice for volatile and thermally stable isomers, providing excellent separation and definitive identification.
-
SFC offers significant advantages in terms of speed and reduced solvent consumption, particularly for chiral separations where it often provides superior resolution to HPLC.[7][8]
-
qNMR is an invaluable tool for the absolute quantification of purity without the need for a specific reference standard of the analyte, making it a powerful technique for the characterization of new chemical entities and reference materials.[17][18]
For comprehensive quality control, a combination of these techniques is often employed. Chromatographic methods like HPLC, GC-MS, or SFC are ideal for routine purity testing and the detection of trace impurities, while qNMR serves as a primary method for the accurate determination of the absolute purity of the main component.
References
- 1. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. mdpi.com [mdpi.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 14. fagg-afmps.be [fagg-afmps.be]
- 15. researchgate.net [researchgate.net]
- 16. scienceready.com.au [scienceready.com.au]
- 17. benchchem.com [benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 20. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 21. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Fluoropyridine-3,4-diamine: A Guide for Laboratory Professionals
All waste containing 6-Fluoropyridine-3,4-diamine must be treated as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory for the disposal of this compound.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Pyridine derivatives are often toxic, irritant, and may be flammable.[3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dusts or vapors. |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For large spills, immediate contact with the institution's EHS department is necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]
-
This waste stream should not be mixed with other incompatible waste. It should be kept separate from strong oxidizing agents and acids.[3][4]
2. Waste Collection and Labeling:
-
Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4]
-
The label must clearly identify the contents as "Hazardous Waste" and list "this compound."
-
Associated hazards, such as "Toxic" and "Irritant," should also be clearly indicated on the label.[3]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
The storage area should be away from heat, sparks, and open flames.[4]
4. Final Disposal:
-
The disposal of this compound waste must be conducted by a licensed waste disposal company.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration at high temperatures.[1]
Below is a logical workflow for the disposal process:
Caption: Logical workflow for the disposal of this compound.
Experimental Protocols Cited
The disposal procedures outlined above are based on established protocols for handling hazardous chemical waste, particularly pyridine and its derivatives. Key principles from cited safety data sheets and regulatory guidelines include:
-
Hazardous Waste Determination: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Segregation of Incompatible Wastes: To prevent dangerous reactions, different classes of chemical waste must be kept separate. Pyridine derivatives are incompatible with strong acids and oxidizing agents.[4]
-
Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe handling and disposal from the point of generation to its final destruction.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize the specific requirements and procedures established by your institution's Environmental Health and Safety department.
References
Essential Safety and Logistics for Handling 6-Fluoropyridine-3,4-diamine
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Fluoropyridine-3,4-diamine was publicly available at the time of this writing. The following guidance is synthesized from SDSs of structurally similar compounds, including 3,4-Diaminopyridine, various fluorinated pyridines, and other aromatic amines. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory setting. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a direct, procedural resource for operational planning and immediate safety needs.
Hazard Identification and Classification
Based on analogous compounds, this compound should be presumed to possess the following hazards.
| Hazard Classification | GHS Category | Precautionary Statement Highlights |
| Acute Toxicity, Oral | Category 2/3 | Fatal or toxic if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention.[1][2] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. Avoid contact with skin. Wear protective gloves and clothing.[1] |
| Acute Toxicity, Inhalation | Category 2/3 | Fatal or toxic if inhaled. Avoid breathing dust/fumes. Use only in a well-ventilated area or with respiratory protection.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wash skin thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage or irritation. Wear eye/face protection.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Operational Plan: Handling Procedures
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE.
| PPE Category | Item and Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield is required when there is a splash hazard.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or butyl rubber).[3][4] | Prevents skin contact. Check manufacturer's compatibility data. |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron over personal clothing. | Protects against incidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if not handled in a fume hood or if dust is generated.[1] | Prevents inhalation of harmful dust or vapors. |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work and ensure it is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment as specified above.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood.
-
Use spatulas and other equipment carefully to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction Setup:
-
Ensure all glassware is properly secured.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and forearms thoroughly with soap and water.
-
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Do not allow the material to enter drains.[6][7][8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect liquid waste, including reaction mixtures and cleaning solvents, in a separate, clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
Disposal Protocol
-
Segregation: Keep waste streams containing this compound separate from other chemical waste unless compatibility is confirmed.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with all local, state, and federal regulations.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
This procedural guidance is intended to promote a culture of safety and responsible chemical handling. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
